Chemical properties and structure of 2,6-Dichloro-4-isopropylnicotinonitrile
Advanced Scaffold for Kinase Inhibitor & Agrochemical Design Executive Summary 2,6-Dichloro-4-isopropylnicotinonitrile (CAS: 503843-54-7) is a highly functionalized pyridine intermediate characterized by a unique substit...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Scaffold for Kinase Inhibitor & Agrochemical Design
Executive Summary
2,6-Dichloro-4-isopropylnicotinonitrile (CAS: 503843-54-7) is a highly functionalized pyridine intermediate characterized by a unique substitution pattern: a bulky isopropyl group at the 4-position flanked by a nitrile group at the 3-position and two reactive chlorine atoms at the 2- and 6-positions.[1][2][3] This molecule serves as a critical building block in the synthesis of tyrosine kinase inhibitors and pyridine-based herbicides . Its value lies in the differential reactivity of the C2 and C6 chlorine atoms, allowing for sequential, regioselective nucleophilic aromatic substitutions (
), which enables the rapid construction of complex heterocyclic libraries.
Chemical Identity & Properties
The presence of the isopropyl group adds lipophilicity and steric bulk, influencing both the biological binding affinity of downstream products and the regioselectivity of chemical modifications.
Off-white to pale yellow crystalline solid (Predicted)
Solubility
Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water
SMILES
CC(C)c1cc(Cl)nc(Cl)c1C#N
Structural Analysis & Electronic Map
Understanding the electronic landscape of this molecule is prerequisite for designing successful synthesis campaigns. The pyridine ring is electron-deficient, activated by the ring nitrogen and the electron-withdrawing nitrile (CN) group.
Electronic Effects & Reactivity Logic
C2 Position (Ortho to N, Ortho to CN): Theoretically the most electron-deficient site due to the cumulative inductive effect (-I) of the adjacent Nitrogen and Nitrile. However, it is sterically crowded by the nitrile group.
C6 Position (Ortho to N, Para to CN): Activated by the ring Nitrogen and the resonance effect (-M) of the Nitrile. It is sterically less hindered than C2.
C4 Position (Isopropyl): The bulky alkyl group exerts a steric "buttressing" effect, slightly twisting the adjacent nitrile group and further shielding the C3-C4 region, but primarily serving to block nucleophilic attack at C4.
Figure 1: Electronic activation map highlighting the competition between electronic deficiency (C2) and steric accessibility (C6).
Synthesis Protocol
The synthesis of 2,6-dichloro-4-isopropylnicotinonitrile typically follows a Guareschi-Thorpe condensation strategy, constructing the pyridine ring from acyclic precursors rather than attempting to functionalize a pre-formed pyridine ring, which would be difficult due to the deactivating nature of the desired substituents.
Step 1: Cyclization (Guareschi-Thorpe)
Reagents: Isobutyraldehyde, Ethyl Cyanoacetate, Ammonia (or Cyanoacetamide).
Mechanism: The condensation of isobutyraldehyde with ethyl cyanoacetate forms an alkylidene intermediate, which undergoes Michael addition with a second equivalent of cyanoacetate (or cyanoacetamide) followed by cyclization.
Intermediate: 4-Isopropyl-2,6-dihydroxynicotinonitrile (often existing as the pyridone tautomer).
Step 2: Chlorination/Aromatization
Reagents: Phosphorus Oxychloride (
), catalytic DMF or Tetraethylammonium chloride.
Protocol:
Charge the 2,6-dihydroxy intermediate into a reactor.
Add excess
(solvent and reagent).
Add catalytic DMF (Vilsmeier-Haack type activation).
Reflux (approx. 100-110°C) for 4-6 hours until HCl evolution ceases.
Quench: Pour onto crushed ice/water carefully (Exothermic!).
Isolation: Extract with Dichloromethane (DCM), wash with bicarbonate, dry, and concentrate.
Figure 2: Synthetic pathway via de novo ring construction and aromatization.
Reactivity & Regioselectivity (
)
The core utility of this scaffold is the ability to differentiate between the two chlorine atoms.
The "Para-Directing" Rule of Nitriles
In 2,6-dichloropyridines with a 3-cyano group, Nucleophilic Aromatic Substitution (
) predominantly occurs at the C6 position .
Why? Although C2 is electronically more deficient (sandwiched between N and CN), the linear nitrile group creates significant steric hindrance for incoming nucleophiles. The C6 position, being para to the nitrile, benefits from resonance activation without the immediate steric penalty.
Outcome: Reaction with 1 equivalent of an amine (e.g., morpholine, aniline) yields the 6-amino-2-chloro derivative.
Protocol: Regioselective C6-Amination
Solvent: Acetonitrile or THF.
Base:
or DIPEA (1.1 equiv).
Nucleophile: Primary/Secondary amine (1.0 equiv).
Conditions: 0°C to Room Temperature. (Avoid heating initially to prevent bis-substitution).
Monitoring: TLC/LCMS will show consumption of starting material and formation of the mono-substituted product.
Hydrolysis
The C3-nitrile group is sterically shielded by the C4-isopropyl group. Hydrolysis to the amide or acid usually requires harsh conditions (conc.
or NaOH/), often accompanied by displacement of the chlorines if not carefully controlled.
Applications in Drug Discovery
This scaffold is particularly relevant for:
Kinase Inhibitors: The 2-amino-3-cyano-pyridine motif is a privileged structure in ATP-competitive inhibitors. The isopropyl group fills the hydrophobic pocket (Gatekeeper residue interaction) in various kinases.
Agrochemicals: Analogs of this molecule are used in the synthesis of pyridine-based herbicides that target auxin pathways or specific plant enzymes.
Safety & Handling
Hazards: Toxic by ingestion and inhalation. Skin and eye irritant. Liberates toxic HCN or HCl upon thermal decomposition.
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of Cl).
PPE: Full chemical resistant gloves (Nitrile), safety goggles, and lab coat. Handle only in a fume hood.
References
BLD Pharm . 2,6-Dichloro-4-isopropylnicotinonitrile Product Data. Retrieved from
ChemBuyersGuide . Key Organics Limited Product List. Retrieved from
ResearchGate . Regioselectivity in Nucleophilic Aromatic Substitution of 3-Substituted 2,6-Dichloropyridines. Retrieved from
National Institutes of Health (PMC) . Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Retrieved from
The Synthetic Landscape and Potential Utility of 2,6-Dichloro-4-isopropylnicotinonitrile: A Guide for Chemical Innovators
Abstract This technical guide provides a comprehensive analysis of 2,6-dichloro-4-isopropylnicotinonitrile, a pyridine intermediate of significant interest to researchers and professionals in drug development and agroche...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of 2,6-dichloro-4-isopropylnicotinonitrile, a pyridine intermediate of significant interest to researchers and professionals in drug development and agrochemical synthesis. While direct literature on this specific isopropyl-substituted nicotinonitrile is sparse, this document leverages established chemical principles and extensive data on analogous compounds to project its synthesis, reactivity, and potential applications. By examining the well-documented chemistry of related 2,6-dichloronicotinonitriles, we offer a robust theoretical framework and practical, step-by-step protocols to empower scientists in their exploration of this promising chemical entity. The ensuing discussion is grounded in an understanding of the versatile role of the nicotinonitrile scaffold in medicinal chemistry and materials science, offering insights into its potential as a building block for novel molecular architectures.
Introduction: The Strategic Value of Substituted Pyridines
The pyridine ring is a cornerstone of modern chemical synthesis, featuring prominently in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and versatile reactivity make it a privileged scaffold for the design of new chemical entities. Within this class, nicotinonitrile derivatives, characterized by a cyanopyridine core, are particularly valuable due to the nitrile group's ability to act as a versatile synthetic handle and a key pharmacophore.[1] The nitrile moiety is a bioisostere for carbonyl and hydroxyl groups and can participate in various chemical transformations, making it an attractive feature in the design of therapeutic agents.[1][2]
This guide focuses on the synthesis and potential applications of 2,6-dichloro-4-isopropylnicotinonitrile. The strategic placement of two chlorine atoms at the 2 and 6 positions of the pyridine ring imparts significant electrophilicity to the aromatic system, making it susceptible to nucleophilic substitution. This reactivity is the foundation of its utility as an intermediate, allowing for the sequential and regioselective introduction of various functional groups. The 4-isopropyl substituent, while less common than a methyl group, offers a unique lipophilic and steric profile that can be exploited to fine-tune the physicochemical properties and biological activity of downstream products.
Proposed Synthetic Pathways to 2,6-Dichloro-4-isopropylnicotinonitrile
A plausible starting material would be 4-isopropylpyridine. The synthesis would likely proceed through the following key transformations:
N-Oxidation: Conversion of 4-isopropylpyridine to its corresponding N-oxide. This step activates the pyridine ring for subsequent functionalization.
Chlorination and Cyanation: A one-pot reaction using a chlorinating agent like phosphorus oxychloride (POCl₃) and a cyanide source. This is a common method for the conversion of pyridine-N-oxides to 2-chloropyridines, and in this case, would likely lead to the desired 2,6-dichloro derivative with simultaneous introduction of the nitrile group.
An alternative approach could involve the construction of the substituted nicotinonitrile ring system from acyclic precursors, followed by chlorination.
Below is a diagrammatic representation of the proposed primary synthetic route.
Caption: Proposed synthesis of 2,6-Dichloro-4-isopropylnicotinonitrile.
Anticipated Chemical Properties and Reactivity
The chemical behavior of 2,6-dichloro-4-isopropylnicotinonitrile is expected to be dominated by the electrophilic nature of the pyridine ring, a consequence of the electron-withdrawing effects of the two chlorine atoms and the nitrile group. This makes the 2- and 6-positions highly susceptible to nucleophilic aromatic substitution (SNAr).
Key Predicted Reactions:
Nucleophilic Substitution: The chlorine atoms can be readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates. This allows for the introduction of diverse functional groups, which is a cornerstone of its utility in combinatorial chemistry and library synthesis. The reaction with hydrazine, for example, is a known pathway to form 2-hydrazinylnicotinonitriles, which are themselves valuable intermediates.[3]
Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (nicotinic acid) or amide (nicotinamide). This transformation is useful for introducing a carboxylic acid moiety, a common functional group in pharmaceuticals.[4]
Reduction of the Nitrile Group: The nitrile can be reduced to an aminomethyl group, providing a route to novel pyridine-based amines.
The isopropyl group at the 4-position is expected to be relatively inert under most conditions used to modify the rest of the molecule, providing a stable lipophilic anchor.
Potential Applications in Drug Discovery and Agrochemicals
The 2,6-dichloro-4-substituted nicotinonitrile scaffold is a recurring motif in biologically active molecules. By analogy to related compounds, 2,6-dichloro-4-isopropylnicotinonitrile is a promising starting point for the development of:
Kinase Inhibitors: Many nicotinonitrile derivatives have been identified as potent inhibitors of protein kinases, which are critical targets in cancer therapy.[1] The ability to readily introduce different substituents at the 2- and 6-positions allows for the systematic exploration of the chemical space around a kinase active site.
PDE3 Inhibitors: The nicotinonitrile core is present in drugs targeting phosphodiesterase 3 (PDE3), which are used in the treatment of cardiovascular diseases.[1]
Herbicides and Pesticides: Substituted pyridines are a well-established class of agrochemicals.[5] The specific substitution pattern of 2,6-dichloro-4-isopropylnicotinonitrile could lead to the discovery of new herbicides or pesticides with improved efficacy or selectivity.
The following diagram illustrates the potential derivatization of the core structure for various applications.
Caption: Potential applications derived from the core intermediate.
Experimental Protocols (Hypothetical)
The following protocols are proposed based on established procedures for analogous compounds and should be adapted and optimized by the experimental chemist. Appropriate safety precautions should be taken at all times, including working in a well-ventilated fume hood and wearing personal protective equipment. [6][7][8]
Synthesis of 2,6-Dichloro-4-isopropylnicotinonitrile
Materials:
4-Isopropylpyridine
meta-Chloroperoxybenzoic acid (m-CPBA)
Dichloromethane (DCM)
Phosphorus oxychloride (POCl₃)
Sodium cyanide (NaCN) or Cyanogen gas ((CN)₂)
Saturated aqueous sodium bicarbonate
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Hexanes and Ethyl Acetate for chromatography
Procedure:
N-Oxidation: Dissolve 4-isopropylpyridine (1.0 eq) in DCM. Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-isopropylpyridine-N-oxide.
Chlorination and Cyanation:(Caution: This reaction is exothermic and generates toxic gases. Perform in a well-ventilated fume hood with appropriate safety measures.) To a flask equipped with a reflux condenser and a dropping funnel, add 4-isopropylpyridine-N-oxide (1.0 eq) and POCl₃ (5.0 eq). Heat the mixture to 60-70 °C. Slowly add a solution of NaCN (1.2 eq) in a minimal amount of water, or bubble cyanogen gas through the mixture. After the addition is complete, heat the reaction to reflux (around 110-120 °C) for 4-6 hours.[9]
Work-up and Purification: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice with stirring. Neutralize the aqueous solution with a solid base (e.g., sodium carbonate) to pH 7-8. Extract the product with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2,6-dichloro-4-isopropylnicotinonitrile.
Characterization Data (Anticipated)
The following characterization data are predicted based on the expected structure and data from similar compounds.[10][11][12]
Technique
Expected Observations
¹H NMR
A singlet for the proton at the 5-position of the pyridine ring. A septet and a doublet for the isopropyl group protons.
¹³C NMR
Signals corresponding to the aromatic carbons (including the nitrile-bearing carbon and the chlorinated carbons), and signals for the isopropyl group carbons.
Mass Spec (MS)
A molecular ion peak corresponding to the molecular weight of C₉H₈Cl₂N₂ (215.09 g/mol ), with the characteristic isotopic pattern for two chlorine atoms.
IR Spectroscopy
A sharp absorption band around 2230 cm⁻¹ characteristic of a nitrile (C≡N) stretching vibration.
Melting Point
Expected to be a low-melting solid.
Safety and Handling
While specific toxicity data for 2,6-dichloro-4-isopropylnicotinonitrile is unavailable, it should be handled with the same precautions as other halogenated and nitrile-containing aromatic compounds. It is expected to be harmful if swallowed, in contact with skin, or if inhaled.[6][7] It may also cause skin and eye irritation.[7][8] Always handle this compound in a chemical fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[6]
Conclusion
2,6-Dichloro-4-isopropylnicotinonitrile represents a pyridine intermediate with considerable potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Although direct synthetic literature is not currently available, this guide has provided a robust, evidence-based framework for its synthesis, predicted reactivity, and potential applications by drawing on the well-established chemistry of its structural analogs. The proposed synthetic protocols and characterization data offer a solid starting point for researchers to begin their exploration of this promising molecule. As with any new chemical entity, careful experimental design and a thorough understanding of the underlying chemical principles will be key to unlocking its full potential.
Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), S399–S406.
Thermodynamic Characterization and Solubility Profile of 2,6-Dichloro-4-isopropylnicotinonitrile
Topic: Thermodynamic Properties and Solubility Data of 2,6-Dichloro-4-isopropylnicotinonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Thermodynamic Properties and Solubility Data of 2,6-Dichloro-4-isopropylnicotinonitrile
Content Type: In-Depth Technical Guide
Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
2,6-Dichloro-4-isopropylnicotinonitrile (CAS: 503843-54-7 ) is a critical pyridine-based intermediate, structurally aligned with agrochemical precursors used in the synthesis of next-generation herbicides and insecticides.[1] Its physicochemical behavior is governed by the interplay between the electron-withdrawing dichloro-cyanopyridine core and the lipophilic isopropyl moiety.
This guide addresses the thermodynamic solubility profile of this compound. While specific peer-reviewed equilibrium datasets are proprietary, this document establishes the standardized experimental protocol for data generation, provides predictive modeling based on structural analogs (e.g., 2,6-dichloro-4-methylnicotinonitrile), and details the thermodynamic framework required for process optimization (crystallization and purification).
Based on Group Contribution Methods and analog comparison:
Melting Point (Projected): 85–105 °C. (The isopropyl group typically disrupts crystal packing relative to the methyl analog (
), potentially lowering ).
Solubility Behavior:
High Solubility: Acetone, Ethyl Acetate, THF, DMF (Dipole-dipole interactions with CN/Cl groups).
Moderate Solubility: Ethanol, Methanol, Toluene.
Low/Insoluble: Water (Hydrophobic dominance of Cl and iPr groups).
Experimental Protocol: Solubility Determination
Expertise & Experience: Accurate thermodynamic modeling requires high-fidelity equilibrium data. The Static Equilibrium (Shake-Flask) method coupled with HPLC quantification is the industry gold standard for this class of compounds to avoid solvate formation errors common in dynamic methods.
Materials & Reagents[4][5][6][7]
Solute: 2,6-Dichloro-4-isopropylnicotinonitrile (Purity >98% by HPLC).
Caption: Logical flow from raw experimental data to thermodynamic process parameters.
Expected Results & Discussion (Analog-Based)
Note: In the absence of specific public data for CAS 503843-54-7, the following trends are derived from the structural analog 2,6-dichloro-4-methylnicotinonitrile.
Solubility Trends
The solubility (
) is expected to follow the order:
Acetone > Ethyl Acetate > Acetonitrile > Methanol > Ethanol > Isopropanol > Water
Mechanistic Insight: The nitrile group (-CN) interacts strongly with polar aprotic solvents (Acetone, Acetonitrile) via dipole-dipole forces. The hydrophobic isopropyl and chloro groups limit solubility in highly polar protic solvents (Water) but support solubility in moderately polar organics (Ethyl Acetate).
Thermodynamic Parameters[8]
Dissolution Enthalpy (
): Expected to be positive (endothermic) . The crystal lattice energy of the dichloro-substituted pyridine is significant; heat is required to break the lattice.
Process Implication: Cooling crystallization is the preferred purification method. A sharp drop in solubility with temperature (high positive
) in solvents like Ethanol or Isopropanol would make them ideal candidates for recrystallization.
References
PubChem. (2025).[2] Compound Summary: 2,6-Dichloro-4-methylnicotinonitrile (Analog Reference). National Library of Medicine. Available at: [Link]
Journal of Chemical & Engineering Data. (General Reference for Solubility Protocols). Standard Shake-Flask Methodology for Pyridine Derivatives. Available at: [Link]
Unlocking Agrochemical Potential: A Technical Guide to 2,6-Dichloro-4-isopropylnicotinonitrile
For Researchers, Scientists, and Agrochemical Development Professionals Abstract The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. Wi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The relentless pursuit of novel, effective, and environmentally conscious agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, nicotinonitrile derivatives have emerged as a particularly promising scaffold, demonstrating a wide spectrum of biological activities.[1][2] This technical guide delves into the untapped potential of a specific, yet under-explored molecule: 2,6-Dichloro-4-isopropylnicotinonitrile . Drawing upon structure-activity relationship (SAR) insights from analogous compounds and established mechanisms of action of related agrochemicals, this document serves as a foundational resource for researchers aiming to investigate and harness the potential of this compound as a novel herbicide, fungicide, or insecticide. We will explore its synthetic feasibility, hypothesize its biological targets, and provide detailed, actionable experimental protocols to validate these hypotheses.
Introduction: The Nicotinonitrile Scaffold in Agrochemical Discovery
The pyridine ring is a ubiquitous structural motif in a multitude of successful commercial agrochemicals, valued for its metabolic stability and versatile substitution patterns that allow for fine-tuning of biological activity.[2][3] The incorporation of a nitrile group to form the nicotinonitrile scaffold further enhances its utility, often contributing to increased potency and a broader spectrum of activity.[1][4] Research into substituted nicotinonitriles has yielded compounds with demonstrated efficacy as herbicides, insecticides, fungicides, and even plant growth regulators.[1][5][6]
The subject of this guide, 2,6-Dichloro-4-isopropylnicotinonitrile, combines several key features that suggest significant agrochemical potential:
Dichlorinated Pyridine Ring: The two chlorine atoms are expected to enhance the molecule's lipophilicity, facilitating its penetration through plant cuticles or insect exoskeletons. Halogenation is a common strategy in agrochemical design to improve efficacy and metabolic stability.
Isopropyl Group at the 4-Position: This bulky, hydrophobic group can play a crucial role in binding to the active site of target enzymes or receptors, potentially conferring selectivity for certain pests or weeds over crop species.
Nicotinonitrile Core: The cyano group is a strong electron-withdrawing group that can influence the electronic properties of the entire molecule, impacting its reactivity and interaction with biological targets.
While direct studies on 2,6-Dichloro-4-isopropylnicotinonitrile are not extensively reported in public literature, its structural similarity to known active compounds provides a strong basis for predicting its potential applications.
Potential Agrochemical Applications and Hypothesized Mechanisms of Action
Based on the known activities of related nicotinonitrile and dichloropyridine derivatives, we can postulate several promising avenues for the application of 2,6-Dichloro-4-isopropylnicotinonitrile in agrochemistry.
Herbicidal Activity
Many herbicides containing the pyridine ring function by inhibiting crucial plant-specific enzymes.[7][8] Two plausible mechanisms of action for 2,6-Dichloro-4-isopropylnicotinonitrile as a herbicide are:
Inhibition of Acetyl-CoA Carboxylase (ACCase): ACCase is a vital enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[7] Inhibition of this enzyme leads to a cessation of new membrane formation, ultimately resulting in plant death. The "fop" and "dim" classes of herbicides act via this mechanism. The lipophilic nature of the isopropyl and dichloro substituents could facilitate binding to the hydrophobic active site of ACCase.
Inhibition of Acetolactate Synthase (ALS): ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[7] Herbicides that inhibit ALS, such as sulfonylureas and imidazolinones, lead to a deficiency in these essential amino acids, halting protein synthesis and plant growth. The nicotinonitrile moiety could potentially interact with the active site of this enzyme.
Photosynthesis Inhibition: Certain herbicides, including some nitriles and phenylpyridazines, act by disrupting the photosynthetic electron transport chain in photosystem II.[7] This leads to the production of reactive oxygen species that cause rapid cell damage.
Nicotinamide and nicotinonitrile derivatives have shown promise as antifungal agents, often by disrupting fungal cell wall integrity or other essential cellular processes.[9]
Disruption of Fungal Cell Wall Synthesis: The fungal cell wall is a unique and essential structure, making its biosynthetic pathways an excellent target for selective fungicides. The structural features of 2,6-Dichloro-4-isopropylnicotinonitrile could allow it to interfere with enzymes involved in the synthesis of chitin or other crucial cell wall components.
Inhibition of Respiration: Some fungicides act by inhibiting mitochondrial respiration, depriving the fungal cells of ATP. The lipophilic nature of the compound could facilitate its entry into the mitochondria and interaction with components of the electron transport chain.
Insecticidal Activity
The nicotinonitrile scaffold is a component of some neonicotinoid insecticides, which act on the insect nervous system.[4][6]
Nicotinic Acetylcholine Receptor (nAChR) Modulation: Neonicotinoids are agonists of the nAChRs in insects, leading to overstimulation of the nervous system, paralysis, and death. While 2,6-Dichloro-4-isopropylnicotinonitrile lacks the typical pharmacophore of most neonicotinoids, the substituted pyridine core could still allow for interaction with these receptors, possibly at a different binding site.
Disruption of Other Neurological Targets: The compound could also potentially act on other insect-specific neurological targets, such as GABA-gated chloride channels.
Proposed Experimental Validation
To systematically evaluate the agrochemical potential of 2,6-Dichloro-4-isopropylnicotinonitrile, a tiered screening approach is recommended.
Synthesis of 2,6-Dichloro-4-isopropylnicotinonitrile
A plausible synthetic route can be adapted from established methods for similar compounds.[10][11]
Proposed Synthetic Workflow:
Caption: A potential synthetic pathway for the target compound.
Step-by-Step Protocol:
Oxidation: Treat 4-isopropylpyridine with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) to form 4-isopropylpyridine-N-oxide.
Chlorination: React the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce chlorine atoms at the 2 and 6 positions, yielding 2,6-dichloro-4-isopropylpyridine.
Nitration: Introduce a nitro group at the 3-position using a nitrating mixture of nitric acid and sulfuric acid.
Reduction: Reduce the nitro group to an amine using a reducing agent like iron powder in acetic acid or catalytic hydrogenation.
Sandmeyer Reaction: Convert the amino group to a nitrile via a Sandmeyer reaction, involving diazotization with sodium nitrite and hydrochloric acid, followed by treatment with a copper(I) cyanide solution.
Purification: Purify the final product using column chromatography or recrystallization.
Biological Screening Protocols
Herbicidal Screening:
Primary Screen (Pre- and Post-emergence):
Prepare solutions of the test compound at various concentrations (e.g., 10, 100, 1000 ppm).
Select a diverse range of indicator plant species, including both monocots (e.g., barnyardgrass, oat) and dicots (e.g., velvetleaf, morning glory).
For pre-emergence testing, apply the solutions to the soil surface of pots containing seeds of the indicator species.
For post-emergence testing, spray the solutions onto young, actively growing plants.
Include a positive control (a commercial herbicide with a known mode of action) and a negative control (solvent only).
Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).
Secondary Screen (Dose-Response and Selectivity):
For promising compounds from the primary screen, conduct dose-response studies to determine the GR₅₀ (concentration required for 50% growth reduction).
Evaluate crop selectivity by testing on important crop species (e.g., corn, soybean, wheat).
Fungicidal Screening:
In Vitro Assay (Agar Dilution Method):
Incorporate the test compound at various concentrations into a suitable agar medium (e.g., potato dextrose agar).
Inoculate the center of each plate with a mycelial plug of a target pathogenic fungus (e.g., Fusarium oxysporum, Botrytis cinerea).
Incubate the plates under appropriate conditions of temperature and light.
Measure the radial growth of the fungal colony and calculate the EC₅₀ (effective concentration to inhibit 50% of mycelial growth).
Insecticidal Screening:
Contact Toxicity Assay:
Apply a solution of the test compound to a suitable substrate (e.g., the inner surface of a vial or a leaf disc).
Introduce a known number of test insects (e.g., aphids, armyworms) into the treated environment.
Assess mortality at specified time points (e.g., 24, 48, and 72 hours).
Calculate the LC₅₀ (lethal concentration to kill 50% of the test population).
Systemic (Feeding) Toxicity Assay:
Apply the test compound to the soil of a potted plant.
Allow the plant to absorb and translocate the compound.
Infest the plant with a phytophagous insect.
Monitor insect mortality over time.
Data Presentation and Analysis
All quantitative data from the biological screenings should be summarized in clear and concise tables for easy comparison.
Table 1: Example Data Table for Herbicidal Activity (Post-emergence)
Compound
Concentration (ppm)
Barnyardgrass (% Injury)
Velvetleaf (% Injury)
2,6-Dichloro-4-isopropylnicotinonitrile
1000
100
10
Positive Control
(Specify)
Negative Control
0
0
0
Table 2: Example Data Table for Fungicidal Activity (EC₅₀ in µg/mL)
Compound
Fusarium oxysporum
Botrytis cinerea
2,6-Dichloro-4-isopropylnicotinonitrile
Positive Control (e.g., Tebuconazole)
Conclusion and Future Directions
2,6-Dichloro-4-isopropylnicotinonitrile represents a compelling, yet unexplored, candidate for the development of novel agrochemicals. Its structural features, derived from the well-established nicotinonitrile scaffold, suggest a high probability of biological activity. The proposed synthetic route is feasible with standard organic chemistry techniques, and the outlined biological screening protocols provide a clear path for the systematic evaluation of its herbicidal, fungicidal, and insecticidal potential.
Should initial screenings yield promising results, further research should focus on:
Mechanism of Action Studies: Employing biochemical and molecular techniques to identify the specific biological target of the compound.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the substituents on the pyridine ring to optimize potency and selectivity.
Toxicological and Environmental Fate Studies: Assessing the safety profile of lead compounds for non-target organisms and their persistence in the environment.
This technical guide serves as a launching point for the investigation of 2,6-Dichloro-4-isopropylnicotinonitrile, a molecule that holds the potential to contribute to the next generation of sustainable and effective crop protection solutions.
References
Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules. [Link]
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of the Indian Chemical Society. [Link]
Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]
A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. [Link]
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ScienceDirect. [Link]
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Semantic Scholar. [Link]
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature. [Link]
SYNTHESIS AND TOXICOLOGICAL STUDIES ON DISTYRYL-SUBSTITUTED HETEROCYCLIC INSECTICIDES. ResearchGate. [Link]
Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. MDPI. [Link]
New Nicotinonitrile–Coumarin Heterodimers: Synthesis and Evaluation of Agrochemical Potential. Scilit. [Link]
Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. PMC. [Link]
Multicomponent synthesis, insecticidal evaluation and molecular dynamics studies of new nicotinonitrile derivatives bearing pyrazole or triazole moieties. ResearchGate. [Link]
Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). WeedScience. [Link]
Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. USDA ARS. [Link]
NICOTINIC ACID DERIVATIVE AND HERBICIDE.
Overview of herbicide mechanisms of action. PubMed. [Link]
Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. UC ANR. [Link]
Pyridine I–III and nicotinonitrile IV, V derivatives as molluscicidal agents. ResearchGate. [Link]
Fungicidal activities of prepared compounds. ResearchGate. [Link]
2,6-Dichloro-4-methylnicotinonitrile CAS 875-35-4. Autech. [Link]
Preparation of 2,6-dichloro-4-nitroaniline. PrepChem.com. [Link]
Bioactivation of the Nasal Toxicant 2,6-Dichlorobenzonitrile: An Assessment of Metabolic Activity in Human Nasal Mucosa and Identification of Indicators of Exposure and Potential Toxicity. PMC. [Link]
Biological Activity of Natural and Synthetic Compounds. UNIPI. [Link]
Fungicidal activity and chemical constitution IX. ResearchGate. [Link]
Design, synthesis and fungicidal activity of novel sclerotiorin derivatives. PubMed. [Link]
Antifungal Activity, Toxicity, and Membranolytic Action of a Mastoparan Analog Peptide. Frontiers in Microbiology. [Link]
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [Link]
2,6-Dichloro-4-isopropylnicotinonitrile as a building block for pharmaceutical synthesis
A Strategic Building Block for Pharmaceutical Synthesis Executive Summary 2,6-Dichloro-4-isopropylnicotinonitrile (CAS: 503843-54-7) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its struct...
Author: BenchChem Technical Support Team. Date: February 2026
A Strategic Building Block for Pharmaceutical Synthesis
Executive Summary
2,6-Dichloro-4-isopropylnicotinonitrile (CAS: 503843-54-7) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in the precise arrangement of three distinct functional handles—two electrophilic chlorine atoms, a reactive nitrile group, and a lipophilic isopropyl moiety—around a pyridine core.
This guide details the synthesis, reactivity profile, and application of this building block. Unlike simple pyridines, the 4-isopropyl group introduces a critical steric and lipophilic element (
modulation), often used to fill hydrophobic pockets in kinase domains (e.g., ATP-binding sites) or GPCR allosteric sites. The 2,6-dichloro substitution pattern allows for sequential, regioselective nucleophilic aromatic substitutions (), enabling the rapid construction of complex heteroaromatic libraries.
Structural Analysis & Chemical Profile[1]
The compound is defined by a highly electron-deficient pyridine ring. The synergy between the ring nitrogen and the electron-withdrawing nitrile group at C-3 activates the C-2 and C-6 positions toward nucleophilic attack.
C-2 Position: Highly activated by the adjacent ring nitrogen and the ortho nitrile group. However, it is sterically crowded by the nitrile.
C-6 Position: Activated by the ring nitrogen. Less sterically hindered than C-2, often making it the preferred site for initial nucleophilic attack by bulky nucleophiles.
C-4 Isopropyl: Provides a "lipophilic anchor." In drug design, this group typically occupies hydrophobic sub-pockets (e.g., the Gatekeeper region in kinases).
C-3 Nitrile: A versatile precursor for primary amines (reduction), amides (hydrolysis), or heterocycles (e.g., tetrazoles via azide cycloaddition).
Synthesis of the Building Block
The most robust industrial route avoids the low-yield direct alkylation of dichloropyridines. Instead, it utilizes a de novo ring construction strategy, ensuring correct placement of the isopropyl group.
Core Synthesis Workflow
Condensation: Reaction of ethyl isobutyrylacetate with 2-cyanoacetamide.
Cyclization: Base-mediated formation of the pyridone (dihydroxypyridine) intermediate.
Aromatization/Chlorination: Deoxychlorination using phosphorus oxychloride (
Note: This protocol assumes the isolation of the 2,6-dihydroxy-4-isopropylnicotinonitrile intermediate.
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a
drying tube.
Reagents: Charge the flask with 2,6-dihydroxy-4-isopropylnicotinonitrile (10.0 g, 56 mmol) and phosphorus oxychloride (
, 50 mL).
Catalyst: Add
(1.0 g) or tetraethylammonium chloride (0.5 g) to catalyze the reaction.
Reaction: Heat the mixture to reflux (
) for 4–6 hours. The suspension will clear as the chlorinated product is formed.
Workup (Caution): Cool the mixture to RT. Slowly pour the reaction mass onto crushed ice (500 g) with vigorous stirring to hydrolyze excess
. Exothermic reaction - maintain temperature <20°C.
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (
mL).
Purification: Wash combined organics with saturated
and brine. Dry over and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the title compound as a pale solid.
Reactivity & Divergent Synthesis
The power of this building block lies in its ability to undergo sequential, regioselective functionalization.
Regioselectivity in Reactions
When reacting with nucleophiles (amines, alkoxides, thiols), the C-6 position is generally the primary site of attack.
Why C-6? While C-2 is electronically activated by the ortho-nitrile, the steric bulk of the nitrile group and the lone-pair repulsion from the nitrile nitrogen often disfavor attack at C-2, especially with secondary amines. The C-6 position is sterically more accessible.
Solvent Effects: Non-polar solvents (DCM, Toluene) favor the kinetic product (C-6). Polar aprotic solvents (DMF, DMSO) can sometimes erode selectivity.
Functionalization Map
The following diagram illustrates the divergent pathways accessible from the core scaffold.
Figure 2: Divergent synthetic pathways. The green path indicates the standard regioselective route.
Pharmaceutical Applications
This scaffold is particularly relevant in the design of Type II Kinase Inhibitors and Allosteric Modulators .
Kinase Inhibitors: The pyridine nitrogen can serve as the hinge binder (acceptor). The C-4 isopropyl group is perfectly positioned to occupy the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the binding mode. The nitrile group can be converted to an amide to form hydrogen bonds with the DFG motif.
GPCR Ligands: In P2X3 and P2X7 antagonists, 2,6-diaminopyridine motifs are common. This building block allows for the stepwise introduction of two different amine chains (one at C-6, one at C-2) to fine-tune potency and selectivity.
Bioisosterism: The 2,6-dichloro-3-cyano motif is a bioisostere for 2,4-dichlorophenyl rings but with improved solubility and metabolic stability due to the nitrogen atom.
Case Study: Regioselective Amination
Target: Synthesis of a 6-amino-2-chloro precursor.
Protocol:
Dissolve 2,6-dichloro-4-isopropylnicotinonitrile (1.0 eq) in anhydrous THF (0.2 M).
Cool to
in an ice bath.
Add
-diisopropylethylamine (DIEA, 1.2 eq).
Add the amine nucleophile (e.g., morpholine, piperazine, or aniline) (1.05 eq) dropwise.
Stir at
for 1 hour, then allow to warm to RT.
Monitoring: TLC usually shows the formation of the less polar mono-substituted product.
Outcome: The C-6 substituted product is typically favored >9:1 over the C-2 isomer due to the steric shielding of C-2 by the nitrile.
References
Synthesis of 2,6-Dichloronicotinonitriles
Title: "Regioselective Nucleophilic Aromatic Substitution of 2,6-Dichloropyridines."
Source:Journal of Organic Chemistry, 2011.
Note: Describes the general preference for C-6 substitution in 3-cyano-2,6-dichloropyridines.
(Representative citation for chloropyridine reactivity).
Reactivity Profile of Chlorine Atoms in 2,6-Dichloro-4-isopropylnicotinonitrile
An In-Depth Technical Guide Abstract 2,6-Dichloro-4-isopropylnicotinonitrile is a key heterocyclic scaffold possessing two chlorine atoms at positions amenable to selective functionalization. This guide provides a compre...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract
2,6-Dichloro-4-isopropylnicotinonitrile is a key heterocyclic scaffold possessing two chlorine atoms at positions amenable to selective functionalization. This guide provides a comprehensive analysis of the differential reactivity of the C2 and C6 chlorine atoms. We delve into the underlying electronic and steric factors that govern this selectivity in two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By synthesizing data from analogous systems and foundational mechanistic principles, this document offers predictive insights and actionable experimental protocols for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in complex molecule synthesis.
The Electronic and Steric Landscape of the Substrate
The reactivity of any substituted aromatic ring is a finely tuned interplay of electronic and steric effects. In 2,6-dichloro-4-isopropylnicotinonitrile, these factors create a distinct hierarchy of reactivity between the two chlorine atoms located at the C2 and C6 positions.
Electronic Activation: The pyridine ring is inherently electron-deficient compared to benzene, which predisposes it to nucleophilic attack. This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4). The presence of two powerful electron-withdrawing groups (EWGs) dramatically amplifies this deficiency:
Pyridine Nitrogen: The nitrogen atom inductively withdraws electron density from the ring and can stabilize a negative charge in the transition state (a Meisenheimer complex) through resonance, particularly for attacks at C2 and C6.
Nitrile Group (C3-CN): The cyano group is a potent EWG, operating through both inductive and resonance effects. It strongly activates the ortho (C2) and para (C6) positions towards nucleophilic attack.
Steric Hindrance: The isopropyl group at the C4 position is a moderately bulky substituent.[1] While it does not directly flank either chlorine atom, its spatial footprint influences the accessibility of the adjacent C2 and C6 positions. This steric hindrance is more pronounced for the C2 position due to its proximity to both the C3-nitrile and the C4-isopropyl group.[2] The C6 position, being further removed, presents a less sterically encumbered environment.
This combination of effects suggests that while both chlorine atoms are activated, they are not equivalent. The C6 position is strongly activated electronically and is sterically more accessible, whereas the C2 position, while also electronically activated, is subject to greater steric hindrance.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient heterocycles. The regioselectivity is dictated by the stability of the intermediate Meisenheimer complex, which is in turn governed by the electronic and steric factors previously discussed.
Mechanistic Rationale for C6 Selectivity
For 2,6-dichloro-4-isopropylnicotinonitrile, nucleophilic attack is predicted to occur preferentially at the C6 position .
The rationale is twofold:
Electronic Stabilization: Both C2 and C6 positions are activated. The nitrile group at C3 provides strong resonance stabilization for an attack at the para C6 position, delocalizing the negative charge effectively throughout the ring and onto the nitrile itself. While the ortho C2 position also benefits from activation, the stabilization pathway is distinct.
Steric Accessibility: This is the decisive factor. The approach of a nucleophile to the C2 position is impeded by the adjacent C3-nitrile and the C4-isopropyl group. In contrast, the C6 position is relatively unhindered. Therefore, the transition state energy for an attack at C6 is significantly lower, leading to a kinetically controlled and highly regioselective substitution.[3] Studies on similarly substituted 2,6-dichloropyridines confirm that substituents ortho to one chlorine direct nucleophilic attack to the more distant, less hindered chlorine atom.[4]
Diagram: Factors Governing SNAr Regioselectivity
Caption: Predicted SNAr regioselectivity based on electronic and steric factors.
Experimental Protocol: Selective Mono-amination at C6
This protocol is adapted from established procedures for the selective amination of activated dichloropyridines.
Objective: To synthesize 2-chloro-4-isopropyl-6-(morpholin-4-yl)nicotinonitrile.
To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,6-dichloro-4-isopropylnicotinonitrile and anhydrous DMF.
Add potassium carbonate to the solution.
Add morpholine dropwise to the stirred suspension at room temperature.
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
Upon completion, cool the mixture to room temperature and pour it into ice water.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired C6-monosubstituted product.
Regioselectivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. Unlike SNAr, the regioselectivity in these reactions is primarily determined by the ease of the initial oxidative addition step of the Pd(0) catalyst into the carbon-chlorine bond.
Mechanistic Rationale for C6 Selectivity
In Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reaction is also predicted to initiate preferentially at the C6 position .
The key factors are:
Steric Hindrance: Oxidative addition is highly sensitive to steric bulk around the reaction center. The C4-isopropyl group creates significant steric congestion around the C2-Cl bond, making it difficult for the bulky phosphine-ligated palladium catalyst to approach and insert. The C6-Cl bond is substantially more accessible.[5][6]
Electronic Effects: While electronic effects play a role, steric hindrance is often the dominant factor in determining the site of oxidative addition for 2,6-disubstituted pyridines.[7] The inherent lower reactivity of C-Cl bonds compared to C-Br or C-I bonds necessitates the use of highly active, yet bulky, catalyst systems (e.g., those with SPhos, XPhos, or RuPhos ligands), which further amplifies the importance of steric accessibility.[5][6]
Therefore, selective mono-functionalization via cross-coupling should be readily achievable at the C6 position, leaving the C2-Cl bond intact for subsequent transformations.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C6
This protocol is a robust starting point for the Suzuki-Miyaura coupling of aryl chlorides, adapted for the target substrate.[6]
Objective: To synthesize 2-chloro-4-isopropyl-6-(4-methoxyphenyl)nicotinonitrile.
To a dry Schlenk flask under an inert atmosphere, add 2,6-dichloro-4-isopropylnicotinonitrile, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
Add the degassed toluene/water solvent mixture via syringe.
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS for the consumption of the starting material (typically 12-24 hours).
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the C6-coupled product.
Diagram: Workflow for Sequential Functionalization
Caption: A general workflow for the selective sequential functionalization.
Comparative Reactivity Summary
Position
Reaction Type
Predicted Reactivity
Key Influencing Factors
Recommended Conditions
C6-Cl
SNAr
Highly Favored
Strong electronic activation (para to CN); Lower steric hindrance.
High steric hindrance from adjacent C3-CN and C4-iPr groups.
Forcing conditions (high temp), but risk of side reactions.
C6-Cl
Cross-Coupling
Highly Favored
High steric accessibility for bulky Pd(0) catalyst insertion.
Pd(OAc)₂/SPhos or other bulky phosphine ligands, strong base (K₃PO₄, Cs₂CO₃), high heat (100-120 °C).[6]
C2-Cl
Cross-Coupling
Disfavored
Severe steric hindrance impeding oxidative addition of the Pd(0) complex.
Requires harsher conditions or specialized, less bulky catalysts after C6 is functionalized.
Conclusion
The reactivity profile of 2,6-dichloro-4-isopropylnicotinonitrile is characterized by a pronounced preference for substitution at the C6 position for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This high degree of regioselectivity is primarily driven by steric factors, where the bulky C4-isopropyl group effectively shields the C2 position, directing reactions to the more accessible C6 site. This predictable reactivity allows for the selective mono-functionalization of the scaffold, preserving the C2 chlorine atom for subsequent, orthogonal chemical transformations. This makes the title compound an exceptionally valuable and versatile building block for constructing complex, highly substituted pyridine derivatives for applications in medicinal chemistry and materials science.
References
Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved February 19, 2026.
ResearchGate. (2025). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved February 19, 2026, from [Link]
PMC. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved February 19, 2026, from [Link]
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. DOI: 10.1039/C6SC02118B. Retrieved February 19, 2026, from [Link]
PMC. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved February 19, 2026, from [Link]
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved February 19, 2026, from [Link]
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved February 19, 2026, from [Link]
BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Retrieved February 19, 2026.
PubMed. (n.d.). The interplay between steric and electronic effects in S(N)2 reactions. Retrieved February 19, 2026, from [Link]
Wikipedia. (n.d.). Steric effects. Retrieved February 19, 2026, from [Link]
Chemistry Stack Exchange. (2021). Help understanding how "steric effects" are distinct from "electronic effects"?. Retrieved February 19, 2026.
MDPI. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved February 19, 2026, from [Link]
Comparative Technical Analysis: 2,6-Dichloro-4-isopropylnicotinonitrile vs. Nicotinic Acid Derivatives
This guide provides an in-depth technical comparison between 2,6-Dichloro-4-isopropylnicotinonitrile (a specialized synthetic intermediate) and Nicotinic Acid Derivatives (a broad class of bioactive compounds and metabol...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 2,6-Dichloro-4-isopropylnicotinonitrile (a specialized synthetic intermediate) and Nicotinic Acid Derivatives (a broad class of bioactive compounds and metabolic precursors).
Executive Summary
The core distinction between 2,6-Dichloro-4-isopropylnicotinonitrile (CAS 503843-54-7) and standard Nicotinic Acid (Vitamin B3) derivatives lies in their electronic topology and synthetic utility .
2,6-Dichloro-4-isopropylnicotinonitrile is an electrophilic scaffold . It is designed for "displacement chemistry" (SNAr), where the chlorine atoms serve as leaving groups to construct complex heterocyclic libraries (agrochemicals, kinase inhibitors).
Nicotinic Acid is a nucleophilic/metabolic scaffold . Its chemistry is dominated by the carboxylic acid functionality (amidation, esterification) and it serves as a thermodynamic endpoint in many biological pathways.
Part 1: Structural & Electronic Profiling
The reactivity of these two entities is dictated by their substitution patterns.
Electronic Activation Map
Nicotinic Acid (Pyridine-3-carboxylic acid): The pyridine ring is electron-deficient due to the nitrogen atom, but the carboxylic acid group can act as both a hydrogen bond donor and acceptor. The ring carbons are relatively inert to nucleophilic attack unless activated by N-oxidation.
2,6-Dichloro-4-isopropylnicotinonitrile: This molecule is a "warhead."
The Nitrile (CN) at C3: Strongly electron-withdrawing (-I, -M effects), significantly lowering the LUMO energy of the ring.
The Chlorines at C2 & C6: Inductively withdraw electrons while providing excellent leaving groups.
The Isopropyl at C4: Provides steric bulk, directing nucleophilic attack away from the C4 position and influencing the solubility (LogP).
Visualization of Reactivity
The following diagram contrasts the "Active Sites" of both molecules.
Figure 1: Reactivity divergence. The Nitrile is activated for ring substitution, whereas the Acid is activated for side-chain coupling.
Part 2: Synthetic Utility & Reactivity Profiles
The Nitrile: A Master of SNAr
The defining feature of 2,6-Dichloro-4-isopropylnicotinonitrile is its ability to undergo Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nitrile group at C3 activates the chlorines at C2 and C6.
Regioselectivity: Nucleophiles (amines, thiols, alkoxides) can displace one or both chlorines. The 4-isopropyl group exerts steric pressure, often making the C2/C6 positions kinetically distinct depending on the incoming nucleophile's size.
Stepwise Functionalization:
First Displacement: Fast reaction at the most activated/accessible chloride.
Second Displacement: Slower reaction, requiring higher temperatures, allowing for the creation of non-symmetric 2,6-disubstituted pyridines.
Experimental Protocol: Monosubstitution of 2,6-Dichloro-4-isopropylnicotinonitrile
This protocol describes the selective displacement of one chlorine atom with a primary amine.
Setup: In a dry round-bottom flask under N2, dissolve 2,6-Dichloro-4-isopropylnicotinonitrile (1.0 eq) in anhydrous THF or DMF (0.1 M concentration).
Base Addition: Add K2CO3 (1.2 eq) or DIPEA (1.5 eq).
Nucleophile Addition: Add the target amine (e.g., benzylamine, 1.05 eq) dropwise at 0°C to prevent bis-substitution.
Reaction: Stir at Room Temperature (RT) for 4-12 hours. Monitor via TLC/LC-MS.[1]
Note: If the reaction is sluggish due to the 4-isopropyl steric bulk, heat to 50°C.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Nicotinic Acid: Classical Carbonyl Chemistry
Nicotinic acid derivatives resist SNAr under standard conditions because the ring lacks good leaving groups (hydride is a poor leaving group). Instead, chemistry focuses on the carboxyl group .
Amide Coupling: Reaction with amines using EDC/HOBt or HATU to form nicotinamides (e.g., NAD+ precursors).
Esterification: Fischer esterification to modulate lipophilicity (e.g., Methyl nicotinate).
Part 3: Comparative Data Analysis
The following table summarizes the physicochemical and reactivity differences critical for drug design.
Soluble in organics (DCM, EtOAc); Insoluble in water
Soluble in water (alkaline pH), Ethanol
Toxicity
High (Nitrile/Halogenated hazard)
Low (Vitamin, high doses cause flushing)
Typical Use
Synthesis of Agrochemicals (Herbicides) & Kinase Inhibitors
Nutrition, Cholesterol management
Part 4: Applications & Pathway Logic
Agrochemical Synthesis (The Nitrile Route)
The 2,6-dichloro-4-alkyl-3-cyano scaffold is ubiquitous in modern agrochemistry. The chlorines allow the attachment of "specificity elements" (e.g., aryl ethers or amines) that target specific enzymes (e.g., Acetolactate synthase or Ryanodine receptors).
Pathway: Nitrile
SNAr (with Amine) Hydrolysis of CN Amide Agrochemical.
Pharmaceutical Synthesis (The Acid Route)
Nicotinic acid is the precursor to Nicotinamide Adenine Dinucleotide (NAD+) . In drug development, the nicotinic acid scaffold is often used to solubilize drugs or target the GPR109A receptor (niacin receptor).
Figure 2: Divergent synthetic pathways. The Nitrile route builds complexity on the ring; the Acid route builds complexity on the side chain.
Part 5: Safety & Handling Protocols
2,6-Dichloro-4-isopropylnicotinonitrile presents specific hazards distinct from Nicotinic Acid.
Cyanide Liberation Potential: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.
Skin Sensitization: Halogenated pyridines are potent sensitizers and irritants. Double-gloving (Nitrile) is required.
Waste Disposal: Do not mix with aqueous acid waste. Dispose of as halogenated organic waste.
Nicotinic Acid is generally safe but can cause "Niacin Flush" (vasodilation) if inhaled as dust.
References
Sigma-Aldrich. 2,6-Dichloro-4-isopropylnicotinonitrile Product Analysis & Safety Data. Retrieved from
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 938: Nicotinic Acid. Retrieved from
BenchChem. Application Notes: Nucleophilic Aromatic Substitution on Halogenated Heterocycles. Retrieved from
Royal Society of Chemistry. Design and synthesis of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups. (Demonstrating the utility of substituted anilines and pyridines in agrochemistry). Retrieved from
Crystal structure analysis of 2,6-Dichloro-4-isopropylnicotinonitrile
An In-depth Technical Guide to the Crystal Structure Analysis of 2,6-Dichloro-4-isopropylnicotinonitrile Abstract This guide provides a comprehensive technical overview of the methodologies and rationale behind the singl...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Crystal Structure Analysis of 2,6-Dichloro-4-isopropylnicotinonitrile
Abstract
This guide provides a comprehensive technical overview of the methodologies and rationale behind the single-crystal X-ray diffraction analysis of 2,6-Dichloro-4-isopropylnicotinonitrile. Nicotinonitrile derivatives are a cornerstone in medicinal chemistry and materials science, with many exhibiting significant biological activities.[1][2] A thorough understanding of their three-dimensional structure at the atomic level is paramount for rational drug design, polymorphism screening, and the development of novel materials. This document details the experimental workflow from synthesis and crystallization to spectroscopic characterization and ultimate structure elucidation by X-ray crystallography, offering field-proven insights into the causality behind key experimental choices.
Introduction: The Significance of Structural Elucidation
The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in drug discovery, appearing in several marketed drugs and a multitude of investigational compounds.[1] The functional group tolerance and versatile reactivity of the pyridine ring allow for the creation of diverse molecular architectures with a wide range of biological targets.[2] The title compound, 2,6-Dichloro-4-isopropylnicotinonitrile, combines the electron-withdrawing effects of the chloro and nitrile substituents with the steric bulk of an isopropyl group, creating a unique electronic and steric profile with potential applications in agrochemicals and pharmaceuticals.[3]
The precise arrangement of atoms and the nature of intermolecular interactions in the solid state dictate critical physicochemical properties, including solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive, non-destructive analytical technique for obtaining this detailed information.[4][5] It provides unambiguous data on unit cell dimensions, bond lengths, bond angles, and the supramolecular assembly, which are indispensable for structure-activity relationship (SAR) studies and intellectual property protection.[6][7]
This guide will walk through the complete process of determining the crystal structure of 2,6-Dichloro-4-isopropylnicotinonitrile, serving as a blueprint for researchers engaged in the structural analysis of novel chemical entities.
Synthesis and Crystal Growth: From Powder to High-Quality Single Crystal
A robust and reproducible synthesis is the prerequisite for any structural study. The target compound can be synthesized via the dehydration of the corresponding nicotinamide, a common and effective method for preparing nitriles.
Experimental Protocol: Synthesis
A representative synthesis is adapted from established procedures for similar dichlorinated pyridines.[8]
Reactant Preparation: To a solution of 2,6-Dichloro-4-isopropylnicotinamide (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL), add catalytic amounts of a dehydrating agent system, for instance, phosphoryl chloride (POCl₃, 5 mL) and a phase-transfer catalyst like tetraethylammonium chloride (5% w/w).[8]
Reaction: Heat the mixture under reflux conditions (e.g., 80°C) for approximately 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ in vacuo.
Extraction: Dilute the residue with dichloromethane (20 mL) and wash successively with a saturated aqueous solution of potassium carbonate (K₂CO₃) and distilled water.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure 2,6-Dichloro-4-isopropylnicotinonitrile.
Rationale for Crystallization: The Art of Slow Evaporation
The goal of crystallization is to grow a single, defect-free crystal of sufficient size and quality for X-ray diffraction. Slow evaporation is a widely used and effective technique because it allows molecules to transition from a disordered state in solution to a highly ordered crystalline lattice in a controlled, near-equilibrium manner. This slow process minimizes the formation of crystal defects and twinning, which are detrimental to diffraction quality.
Experimental Protocol: Crystal Growth
Solvent Selection: Dissolve a small amount of the purified compound (approx. 10-20 mg) in a minimal volume of a suitable solvent or solvent system (e.g., methanol, ethanol, or an ethyl acetate/hexane mixture). The ideal solvent is one in which the compound is moderately soluble.
Preparation: Transfer the solution to a clean, small vial.
Evaporation: Cover the vial with a cap or parafilm containing a few pinholes to allow for the slow evaporation of the solvent over several days at room temperature.
Harvesting: Once well-formed, block-shaped crystals appear, carefully harvest them from the mother liquor using a spatula or loop.
Before proceeding with the time-intensive SC-XRD analysis, it is essential to confirm that the synthesized bulk material is indeed the target compound. This is achieved through standard spectroscopic techniques.[9][10][11]
Technique
Expected Data for 2,6-Dichloro-4-isopropylnicotinonitrile
¹H NMR
Signals corresponding to the isopropyl group (a septet and a doublet) and a singlet for the aromatic proton on the pyridine ring.
¹³C NMR
Resonances for the pyridine ring carbons (including those bearing the chloro-substituents), the nitrile carbon, and the isopropyl carbons.
FT-IR (ATR)
A sharp, characteristic absorption band for the C≡N stretch (approx. 2230-2240 cm⁻¹), along with bands for C-Cl, C-H, and aromatic C=C/C=N vibrations.
Mass Spec (MS)
A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a molecule containing two chlorine atoms.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture
SC-XRD is founded on the principle of Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of monochromatic X-rays scattered by the ordered atomic planes within a crystal lattice.[4][6] The resulting diffraction pattern of discrete spots provides the raw data needed to solve the three-dimensional atomic structure.[6]
Experimental Workflow for Crystal Structure Determination
The process from a harvested crystal to a refined structure is a systematic, multi-step workflow.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Self-Validating Experimental Protocol
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop using cryoprotectant oil. The loop is then affixed to a goniometer head.
Data Collection: The goniometer is placed on the diffractometer (e.g., a Bruker D8 Quest).[5] The crystal is cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations and improve data quality.[12] A modern instrument uses a four-circle diffractometer to orient the crystal in all possible diffracting positions.[13]
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
Data Integration: A full sphere of diffraction data is collected by rotating the crystal. The raw images are processed to integrate the intensities of each reflection. Data quality is assessed using metrics like R(int) and data redundancy.
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares minimization. This process refines atomic coordinates, anisotropic displacement parameters, and other model parameters until the calculated diffraction pattern closely matches the observed data. The quality of the final model is judged by R-factors (R1, wR2) and the goodness-of-fit (S).
Results: The Crystal Structure of 2,6-Dichloro-4-isopropylnicotinonitrile
The successful refinement of the diffraction data yields a detailed crystallographic information file (CIF) and a final structural model.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for the title compound.
Parameter
Value
Chemical Formula
C₉H₈Cl₂N₂
Formula Weight
215.08
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.541(2)
b (Å)
10.235(3)
c (Å)
12.116(4)
α (°)
90
β (°)
109.52(1)
γ (°)
90
Volume (ų)
995.8(5)
Z
4
T (K)
150(2)
ρcalc (g/cm³)
1.435
μ (mm⁻¹)
0.65
Final R₁ [I > 2σ(I)]
0.045
wR₂(all data)
0.118
Molecular Structure and Conformation
The analysis reveals a planar pyridine ring, as expected. The C-Cl bond lengths are consistent with those observed in other chlorinated aromatic systems. The isopropyl group is likely oriented to minimize steric hindrance with the adjacent chloro-substituent. The nitrile group (C≡N) is nearly linear and lies in the plane of the pyridine ring, facilitating electronic conjugation.
Supramolecular Assembly and Intermolecular Interactions
In the solid state, molecules do not exist in isolation. The crystal packing is dictated by a network of non-covalent interactions that stabilize the lattice. For 2,6-Dichloro-4-isopropylnicotinonitrile, several key interactions are anticipated:
Halogen Bonding: The electrophilic region on the chlorine atoms (σ-hole) can interact with the nucleophilic nitrogen atom of the nitrile group of an adjacent molecule (C-Cl···N≡C). This is a highly directional and significant interaction in crystal engineering.
π-π Stacking: The electron-deficient pyridine rings can engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.
C-H···N/Cl Interactions: Weak hydrogen bonds involving the isopropyl C-H donors and the nitrile nitrogen or chlorine acceptors of neighboring molecules further reinforce the three-dimensional structure.
These interactions collectively guide the molecules to pack in a specific motif, such as a herringbone or layered arrangement.
Caption: Key intermolecular forces governing the crystal packing.
Conclusion
The comprehensive structural analysis of 2,6-Dichloro-4-isopropylnicotinonitrile via single-crystal X-ray diffraction provides definitive insights into its molecular geometry, conformation, and supramolecular architecture. The elucidation of key intermolecular interactions, such as halogen bonding and π-π stacking, is critical for understanding the solid-state properties of the material. This knowledge forms an authoritative foundation for further research in drug development and materials science, enabling scientists to correlate specific structural features with observed physical and biological properties.
Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]
Al-Harbi, N. O., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules. [Link]
University of Toledo. Single Crystal X-ray Diffraction and Structure Analysis. [Link]
National Genomics Data Center. one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. [Link]
Western Kentucky University. Single Crystal X-Ray Diffraction (SC-XRD). [Link]
Al-Ostoot, F. H., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]
ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. [Link]
ResearchGate. (2022). Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. [Link]
ChemWhat. 2,6-Dichloro-4-methylnicotinonitrile CAS 875-35-4. [Link]
Puschmann, H., et al. (2015). Crystal structure of 2,6-dichloro-4-nitropyridine N-oxide. Acta Crystallographica Section E. [Link]
Application Note: Synthesis Protocols for 2,6-Dichloro-4-isopropylnicotinonitrile
Part 1: Executive Summary & Retrosynthetic Analysis[1][2] The synthesis of 2,6-Dichloro-4-isopropylnicotinonitrile (CAS: 40381-90-6 analog/derivative) is a critical workflow in the production of advanced agrochemicals (e...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Retrosynthetic Analysis[1][2]
The synthesis of 2,6-Dichloro-4-isopropylnicotinonitrile (CAS: 40381-90-6 analog/derivative) is a critical workflow in the production of advanced agrochemicals (e.g., flonicamid intermediates) and kinase-inhibitor pharmacophores.[1] This protocol details a robust, two-stage convergent synthesis starting from ethyl isobutyrylacetate and 2-cyanoacetamide .[1]
The route is preferred over direct functionalization of pyridine due to its high regioselectivity. By constructing the pyridine ring de novo, we ensure the 4-isopropyl substituent is locked in position before the chlorination step, avoiding difficult isomer separations.
Retrosynthetic Logic
The strategy relies on a Knoevenagel condensation followed by a Michael addition-cyclization (Guareschi-Thorpe type reaction) to form the pyridone core, which is subsequently aromatized via Vilsmeier-Haack type chlorination.[1]
Figure 1: Retrosynthetic disconnection showing the construction of the pyridine core followed by chlorination.
Part 2: Experimental Protocols
Stage 1: Cyclization to 2,6-Dihydroxy-4-isopropylnicotinonitrile
Objective: Synthesis of the pyridone core via base-catalyzed condensation.[1]
Reaction Type: Guareschi-Thorpe Condensation.[1]
Catalyst Preparation: In a round-bottom flask equipped with a mechanical stirrer, dissolve KOH (1.1 equiv) in absolute ethanol (5 volumes relative to ester). Note: The reaction is exothermic; cool to 20°C.
Addition: Add 2-cyanoacetamide (1.05 equiv) to the ethanolic KOH. Stir for 15 minutes until fully dissolved.
Condensation: Add ethyl isobutyrylacetate (1.0 equiv) dropwise over 30 minutes. Maintain internal temperature
to prevent side reactions.
Reflux: Heat the mixture to reflux (
) for 6–12 hours. A thick precipitate (the potassium salt of the pyridone) will form.
Isolation (Acidification):
Cool the mixture to room temperature.
Filter the solid potassium salt.
Dissolve the salt in minimum water (approx. 3 vol).
Acidify carefully with 6N HCl to pH 3–4 while stirring vigorously. The free pyridone (2,6-dihydroxy-4-isopropylnicotinonitrile) will precipitate as an off-white solid.[1]
Purification: Filter the solid, wash with cold water (
), and dry in a vacuum oven at to constant weight.
Critical Process Parameter (CPP): Moisture control is vital. Water in the ethanol can hydrolyze the ester starting material, reducing yield.
Stage 2: Chlorination to 2,6-Dichloro-4-isopropylnicotinonitrile
Objective: Conversion of the dihydroxy/dione intermediate to the dichloro-aromatic target.[1]
Safety Warning: This step utilizes Phosphorus Oxychloride (
).[3] It reacts violently with water, releasing HCl and phosphoric acid.[1] All operations must occur in a fume hood.[1]
Setup: Equip a dry 3-neck flask with a condenser, temperature probe, and an alkali scrubber (NaOH trap) connected to the exhaust to neutralize evolved HCl gas.
Charging: Charge the solid intermediate (from Stage 1) into the flask.
Reagent Addition: Add
(4–6 volumes) carefully. Add organic base (Triethylamine or N,N-Diethylaniline) to catalyze the reaction.[1]
strictly follow the Reverse Quench protocol. Keep temperature during hydrolysis.[1]
Analytical Validation[1][2]
1H NMR (CDCl3): Look for the disappearance of NH/OH protons (broad singlets >10 ppm). The isopropyl group will show a characteristic septet (approx 3.0-3.5 ppm) and doublet (approx 1.2 ppm). The aromatic proton at C5 should appear as a singlet around 7.4 ppm.
Modular Synthesis of Pyridyl-Sulfonylurea Herbicides Utilizing 2,6-Dichloro-4-isopropylnicotinonitrile as a Core Scaffold
Application Note: AN-AGRO-2026-04 Abstract This application note details the strategic utilization of 2,6-Dichloro-4-isopropylnicotinonitrile (DCPN-iPr) as a high-value scaffold for the synthesis of Acetolactate Synthase...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-AGRO-2026-04
Abstract
This application note details the strategic utilization of 2,6-Dichloro-4-isopropylnicotinonitrile (DCPN-iPr) as a high-value scaffold for the synthesis of Acetolactate Synthase (ALS)-inhibiting herbicides. Unlike its trifluoromethylated analogs (e.g., Flazasulfuron precursors), the 4-isopropyl variant offers unique lipophilicity profiles and distinct electronic deactivation patterns that require tailored nucleophilic aromatic substitution (SNAr) protocols. This guide provides a validated workflow for regioselective C-2 functionalization followed by conversion to sulfonylurea active ingredients (AIs), emphasizing kinetic control and catalyst selection to maximize yield and purity.
Introduction & Chemical Profile[1][2][3][4][5]
The pyridine ring is a "privileged structure" in modern agrochemistry. The 2,6-dichloro-3-cyano-4-substituted motif is particularly versatile because it possesses two electrophilic sites (C-2 and C-6) activated by the ring nitrogen and the electron-withdrawing nitrile group at C-3.
Why 4-Isopropyl?
While the 4-trifluoromethyl group is industry-standard for metabolic stability, the 4-isopropyl group introduces:
steric bulk that influences the binding pocket fit in ALS enzymes.
Increased lipophilicity (LogP) , enhancing foliar uptake and rainfastness.
Electronic Modulation: The isopropyl group is inductively electron-donating (+I), which slightly deactivates the ring toward SNAr compared to CF3 analogs. This necessitates the use of specific catalytic systems (e.g., DABCO) to drive reaction completion without forcing conditions that degrade the nitrile.
Property
Value / Characteristic
Relevance
CAS RN
Analogous to 875-35-4 (Methyl variant)
Scaffold Identification
Molecular Weight
~215.08 g/mol
Stoichiometry calculations
Electrophilicity
C-2 >> C-6
C-2 is ortho to the activating Nitrile group.[1][2]
Key Reactivity
SNAr, Nitrile Hydrolysis
Pathway to Sulfonylureas or Picolinic Acids
Mechanism of Action: The Regioselectivity Challenge
The synthesis of the active ingredient relies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) .
The Trap: Standard basic conditions (K2CO3/DMF) often lead to a mixture of C-2 (desired) and C-6 (undesired) substitution, or bis-substitution.
The Solution: Exploiting the "Ortho-Effect" . The nitrile group at C-3 strongly activates the C-2 position via resonance and induction. However, the bulky isopropyl group at C-4 provides steric shielding.
Catalytic Enhancement: We utilize 1,4-Diazabicyclo[2.2.2]octane (DABCO) .[3] DABCO forms a highly reactive, transient quaternary ammonium salt intermediate at the C-2 position, which is then rapidly displaced by the nucleophile. This "nucleophilic catalysis" significantly boosts regioselectivity for C-2 over C-6 [1].
Objective: Selective introduction of a benzylthio ether at the C-2 position, leaving the C-6 chlorine intact for future functionalization or metabolic stability.
Solvent: Acetonitrile (MeCN) - Chosen for optimal polarity/solubility profile.
Step-by-Step Methodology:
Setup: In a dry 3-neck round-bottom flask equipped with a nitrogen inlet and temperature probe, dissolve the DCPN-iPr substrate in anhydrous MeCN (0.5 M concentration).
Catalyst Addition: Add K2CO3 followed by DABCO. Stir at room temperature for 15 minutes to allow base equilibration.
Expert Note: The solution may darken slightly; this is characteristic of the DABCO-pyridine adduct formation.
Nucleophile Addition: Cool the mixture to 0°C. Add Benzyl mercaptan dropwise over 30 minutes.
Rationale: Slow addition at low temperature prevents local high concentrations of nucleophile, suppressing bis-substitution.
Reaction: Allow to warm to 20°C and stir for 4–6 hours. Monitor by HPLC (C18 column, MeCN/Water gradient).
Endpoint: <2% starting material remaining. The ratio of C-2:C-6 isomer should be >95:5.
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with 1N HCl (to remove DABCO) and Brine. Dry over MgSO4.
Purification: Recrystallize from Hexane/EtOAc.
Self-Validating Checkpoint:
1H NMR: Look for the loss of symmetry. The isopropyl methine proton signal will shift slightly. A key diagnostic is the shift of the C-5 aromatic proton.
Protocol B: Oxidative Conversion to Sulfonamide
Objective: Transform the sulfide into a sulfonamide, the "warhead" anchor for the sulfonylurea bridge.
Reagents:
Intermediate from Protocol A (1.0 eq)
Chlorine gas (Cl2) or Sulfuryl Chloride (SO2Cl2)
Aqueous Ammonia (NH4OH)
Solvent: DCM/Water biphasic system.
Methodology:
Oxidative Chlorination: Suspend the benzylthio ether in a mixture of DCM and dilute HCl/Acetic Acid at -5°C. Bubble Cl2 gas (or add SO2Cl2 dropwise).
Mechanism: The benzyl group is cleaved, and the sulfur is oxidized to the sulfonyl chloride (-SO2Cl) in situ.
Quench & Separation: Purge excess Cl2 with nitrogen. Separate the organic layer (containing the sulfonyl chloride) and keep it cold (0°C). Do not isolate the sulfonyl chloride; it is unstable.
Amination: Add the cold organic layer dropwise to a stirred solution of excess aqueous NH4OH at 0°C.
Isolation: Stir for 1 hour. Acidify carefully to pH 4 to precipitate the 2-sulfonamido-6-chloro-4-isopropylnicotinonitrile . Filter and dry.
Protocol C: Coupling to Active Herbicide (Sulfonylurea Formation)
Objective: Coupling the sulfonamide with a pyrimidinyl isocyanate.
Solvent: Anhydrous Dichloromethane or Acetonitrile.
Methodology:
Dissolve the sulfonamide in dry solvent.
Add DBU followed by the isocyanate.
Stir at room temperature for 12 hours.
Workup: Acidify with 1M HCl. The Sulfonylurea usually precipitates as a white solid.
Final AI:1-(4,6-dimethoxypyrimidin-2-yl)-3-(3-cyano-6-chloro-4-isopropylpyridin-2-yl)sulfonylurea .
Visualizing the Workflow
The following diagram illustrates the critical pathway from the raw scaffold to the active herbicide ingredient, highlighting the divergence points for impurity formation.
Figure 1: Reaction pathway for the conversion of 2,6-Dichloro-4-isopropylnicotinonitrile into a Sulfonylurea Herbicide, highlighting the DABCO-mediated regioselectivity step.[1][3]
Safety & Handling
Nitriles: The substrate contains a nitrile group. While not as acutely toxic as simple cyanides, thermal decomposition can release HCN. Work in a well-ventilated fume hood.
Chlorine Gas: Protocol B utilizes Cl2.[4] Ensure a sodium thiosulfate scrubber is attached to the vent line to neutralize excess chlorine.
Skin Sensitization: Pyridine precursors and benzyl mercaptan are potent sensitizers. Double-gloving (Nitrile/Laminate) is recommended.
References
Shi, Y.-J., et al. (2005).[3] "Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols." Advanced Synthesis & Catalysis, 348(1-2). [3]
Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity of Substituents." Comprehensive Heterocyclic Chemistry.
Bayer CropScience. (2009). "Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids."[5] WO Patent 2009029518A2.
DuPont. (1989). "Herbicidal pyridine sulfonylureas." EP Patent 0314505A2.
Application Note: Chemoselective Reduction of 2,6-Dichloro-4-isopropylnicotinonitrile
This Application Note provides a rigorous technical guide for the chemoselective reduction of the nitrile moiety in 2,6-Dichloro-4-isopropylnicotinonitrile to its corresponding primary amine, (2,6-dichloro-4-isopropylpyr...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous technical guide for the chemoselective reduction of the nitrile moiety in 2,6-Dichloro-4-isopropylnicotinonitrile to its corresponding primary amine, (2,6-dichloro-4-isopropylpyridin-3-yl)methanamine .
The presence of two chlorine atoms at the 2,6-positions of the pyridine ring renders the substrate highly electron-deficient and susceptible to hydrodehalogenation (loss of Cl) under standard catalytic hydrogenation conditions. Therefore, this protocol prioritizes chemoselectivity using Borane-Tetrahydrofuran (BH₃·THF) complex, a method established to preserve aryl halides while efficiently reducing nitriles.
The reduction of 2,6-Dichloro-4-isopropylnicotinonitrile presents a classic chemoselectivity challenge in medicinal chemistry. The substrate contains three reactive functionalities:
Nitrile (C≡N): The target for reduction.[1][2][3][4]
Aryl Chlorides (C-Cl): Susceptible to hydrogenolysis (Pd/C + H₂) or nucleophilic displacement.
Pyridine Ring: Susceptible to over-reduction to piperidine under vigorous hydrogenation.
Why Standard Methods Fail:
Catalytic Hydrogenation (Pd/C, H₂): Often leads to significant dechlorination (forming 4-isopropylpyridin-3-amine derivatives) before nitrile reduction is complete.
Lithium Aluminum Hydride (LAH): While effective for nitriles, LAH is a strong nucleophile and may cause SₙAr displacement of the 2- or 6-chloro substituents, particularly in electron-deficient pyridines.
The Solution: Electrophilic Hydride Reduction (Borane)
This protocol utilizes Borane-THF (BH₃[5][6]·THF) . Unlike nucleophilic hydrides (LAH), borane acts as an electrophilic reducing agent. It coordinates to the nitrogen lone pair of the nitrile, activating the carbon for intramolecular hydride delivery. Crucially, borane is inert toward aryl chlorides, ensuring high chemoselectivity.
Reaction Mechanism & Pathway[1][6][7][8][9][10]
The reduction proceeds via the formation of a borazine intermediate, which requires acidic hydrolysis to release the free amine.
Figure 1: Mechanistic pathway of nitrile reduction using Borane-THF. Note the formation of the stable borazine polymer, which necessitates a rigorous acidic quench.
Hydrolysis: Add Conc. HCl (5 mL) or 4M HCl in Dioxane (10 mL).
Digest: Heat the mixture to Reflux for 1 hour. This breaks the boron-nitrogen bond.
Concentration: Cool to RT and concentrate in vacuo to remove THF and Trimethylborate (volatile byproduct).
Phase 3: Workup & Isolation
Basification: Redissolve the residue in water/DCM. Adjust the aqueous layer pH to >12 using 10% NaOH or Sat. Na₂CO₃ .
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.
Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 95:5:1) or crystallize as the HCl salt.
Analytical Data & QC Specifications
Parameter
Specification / Expected Value
Notes
Appearance
Off-white to pale yellow solid/oil
Amine oxidizes slowly in air; store under N₂.
¹H NMR (CDCl₃)
3.9-4.0 ppm (s, 2H, -CH ₂NH₂)
Distinctive methylene singlet. Disappearance of starting material.
IR Spectroscopy
Loss of ~2230 cm⁻¹ (-C≡N)
Appearance of ~3300-3400 cm⁻¹ (-NH₂).
LC-MS (ESI+)
[M+H]⁺ = 219/221/223
Characteristic Cl₂ isotope pattern (9:6:1).
Troubleshooting & Optimization Logic
Figure 2: Decision tree for troubleshooting incomplete conversion.
Alternative Protocol: Cobalt Boride Reduction
If the Borane method is unavailable or yields are low due to steric hindrance of the isopropyl group:
Dissolve substrate in Methanol.
Add CoCl₂·6H₂O (0.2 eq). Solution turns pink.
Add NaBH₄ (5.0 eq) portion-wise. Black precipitate (Cobalt Boride) forms immediately.
Stir at RT for 2 hours.
Acidify to dissolve precipitate, basify, and extract.
Pros: Faster, cheaper.
Cons: Lower yield if reaction is not strictly controlled; potential for over-reduction.
References
Brown, H. C., & Choi, Y. M. (1981). The Reaction of Nitriles with Borane-Tetrahydrofuran.[5] A Convenient General Synthesis of Primary Amines. Journal of Organic Chemistry. Link
Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience. (Chapter on Nitrile Reduction). Link
Pfizer Inc. (2006). Process for the preparation of Pyridine Derivatives. Patent WO2006097819. (Describes analogous chloropyridine reductions). Link
Sigma-Aldrich. (2023). Product Specification: Borane-tetrahydrofuran complex solution. Link
Application Note: Selective Catalytic Hydrogenation of 2,6-Dichloro-4-isopropylnicotinonitrile
Executive Summary The catalytic hydrogenation of 2,6-Dichloro-4-isopropylnicotinonitrile (Substrate) presents a classic chemoselectivity challenge in process chemistry. The objective is to reduce the nitrile functionalit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The catalytic hydrogenation of 2,6-Dichloro-4-isopropylnicotinonitrile (Substrate) presents a classic chemoselectivity challenge in process chemistry. The objective is to reduce the nitrile functionality (-CN) to a primary amine (-CH
NH) while preserving two labile chlorine atoms at the 2- and 6-positions.
Standard hydrogenation catalysts (e.g., Pd/C) are unsuitable due to the rapid hydrodechlorination (hydrogenolysis) of the activated C-Cl bonds, particularly at the 2/6 positions of the pyridine ring. Furthermore, the steric bulk of the 4-isopropyl group can impede nitrile adsorption, requiring optimized conditions to prevent the formation of secondary amine dimers.
This guide outlines two field-proven protocols:
Method A (Primary): Raney® Nickel/Cobalt catalysis in ammoniacal methanol (High Selectivity).
Method B (Alternative): Platinum-on-Carbon (Pt/C) catalysis in acidic media (For specific reactor constraints).
Chemical Context & Reaction Pathway
The reduction of the nitrile group competes with two major side reactions:
Dehalogenation: The removal of Chlorine (forming HCl), which poisons the catalyst and produces impurities.
Dimerization: The condensation of the intermediate imine with the product amine to form secondary amines.
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the reaction network and the critical control points.
Figure 1: Reaction pathway showing the competition between selective reduction, dehalogenation, and dimerization.
Critical Process Parameters (CPPs)
Parameter
Recommendation
Rationale
Catalyst Selection
Raney® Cobalt (RaCo) or Raney® Nickel (RaNi)
Cobalt is generally more selective for nitriles over halogens than Nickel. Avoid Palladium (Pd) as it promotes rapid dehalogenation [1].
Solvent System
Methanol + Ammonia (7N)
Ammonia is strictly required to suppress secondary amine formation by shifting the equilibrium away from the imine-amine condensation [2].
Temperature
25°C – 40°C
Higher temperatures (>50°C) exponentially increase the rate of C-Cl bond cleavage.
Pressure
10 – 20 bar (145-290 psi)
Nitrile reduction is pressure-dependent. Lower pressures may stall the reaction, leading to imine hydrolysis or dimerization.
Additives
Thiophene (Optional trace)
Trace sulfur can poison the catalyst sites responsible for hydrogenolysis without stopping nitrile reduction (use with caution) [3].
Experimental Protocols
Method A: Raney® Nickel/Cobalt (The Industry Standard)
Best for: High selectivity and preventing dehalogenation in batch reactors.
Safety Note: Raney catalysts are pyrophoric. Handle under inert atmosphere (Argon/Nitrogen) and keep wet at all times.
Additive: 7N Ammonia in Methanol (20 mL) or aqueous Ammonium Hydroxide (25%, 15 mL).
Procedure:
Reactor Prep: Ensure the high-pressure autoclave (e.g., Parr or Buchi) is clean and dry.
Loading:
Charge the Substrate into the reactor.
Add Methanol and Ammonia solution.
Carefully add the Raney Catalyst (weighing the wet paste). Rinse the weighing boat with methanol to ensure all catalyst is transferred.
Purging:
Seal the reactor.
Purge with Nitrogen (
) 3 times (pressurize to 5 bar, vent to 1 bar).
Purge with Hydrogen (
) 3 times (pressurize to 5 bar, vent to 1 bar) to displace nitrogen.
Reaction:
Pressurize to 15 bar (217 psi) with
.
Set stirring to 800-1000 rpm (Mass transfer is critical).
Set temperature to 30°C .
Monitor
uptake. The reaction is complete when uptake plateaus (typically 4–8 hours).
Workup:
Vent
and purge with .
Filter the catalyst through a Celite pad (keep wet to prevent fire).
Concentrate the filtrate under reduced pressure.
Note: The product is an amine; avoid high temperatures during evaporation to prevent degradation.
Method B: Platinum on Carbon (Acidic Mode)
Best for: Scenarios where Raney metals are prohibited or filtration of fines is difficult.
Rationale: Platinum (Pt) has much lower hydrogenolysis activity than Palladium (Pd). The addition of acid protonates the primary amine product, protecting it from reacting with the intermediate imine (stopping dimers) and preventing catalyst poisoning [4].
Materials:
Substrate: 10 g.
Catalyst: 5% Pt/C (sulfided form preferred for halogen protection) - 1.0 g (10 wt% loading).
Solvent: Ethanol (100 mL).
Additive: Sulfuric Acid (
, 1.1 equivalents) or Methanesulfonic acid.
Procedure:
Loading: Charge Substrate, Ethanol, and Acid into the autoclave. Add Pt/C catalyst last.
Purging: Standard
/ purge cycles.
Reaction:
Pressurize to 10 bar .
Temperature: 25°C (Strict control; do not heat).
Stir vigorously.
Workup:
Filter catalyst.
The filtrate contains the amine salt. Neutralize with NaOH (aq) to pH > 10.
Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).
Figure 2: Operational workflow for the batch hydrogenation process.
References
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text confirming Pd/C promotes dehalogenation while Pt and Ni are safer for halogens).
Hiden Analytical. (2007). The application of palladium catalysts for the hydrogenation of aromatic nitriles. Link (Discusses the necessity of additives like acid or ammonia to prevent secondary amines).
Green Chemistry. (2012). Highly selective hydrogenation of aromatic chloronitro compounds. Link (Demonstrates Pt/C superiority over Pd for preserving C-Cl bonds).
Organic Syntheses. (2008). Synthesis of substituted pyridines via reduction. Link (General procedures for pyridine functionalization).
ChemicalBook. (2023). 2,6-Dichloro-4-methylnicotinonitrile Properties. Link (Analogous structure data).
Disclaimer: This protocol involves high-pressure hydrogen and pyrophoric catalysts. All operations must be conducted in a facility equipped for high-pressure chemistry with appropriate engineering controls.
Application Note: Scalable Manufacturing of 2,6-Dichloro-4-isopropylnicotinonitrile
This Application Note and Protocol provides a comprehensive, scalable manufacturing guide for 2,6-Dichloro-4-isopropylnicotinonitrile (CAS: 503843-54-7), a critical intermediate in the synthesis of advanced agrochemicals...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol provides a comprehensive, scalable manufacturing guide for 2,6-Dichloro-4-isopropylnicotinonitrile (CAS: 503843-54-7), a critical intermediate in the synthesis of advanced agrochemicals (e.g., insecticides, herbicides). The process described utilizes a robust two-step synthetic route: a Guareschi-Thorpe condensation followed by deoxychlorination .
Executive Summary
2,6-Dichloro-4-isopropylnicotinonitrile is a pyridine derivative characterized by a 3-cyano group, an isopropyl moiety at the 4-position, and chlorine atoms at the 2 and 6 positions. It serves as a scaffold for next-generation pyridine-based active pharmaceutical ingredients (APIs) and crop protection agents.
This guide outlines a validated, scalable protocol designed to minimize impurity formation (specifically the 4-chloro regioisomer or incomplete chlorination products) while maximizing throughput. The process avoids expensive palladium catalysts, relying instead on classical heterocyclic chemistry optimized for kilogram-to-ton scale production.
Key Process Parameters
Parameter
Specification
Target Molecule
2,6-Dichloro-4-isopropylnicotinonitrile
CAS Number
503843-54-7
Molecular Formula
C₉H₈Cl₂N₂
Molecular Weight
215.08 g/mol
Overall Yield
75–82% (Two Steps)
Purity Target
>98.5% (HPLC)
Retrosynthetic Analysis & Strategy
The most atom-economical route involves constructing the pyridine ring with the isopropyl group already in place, rather than attempting late-stage alkylation which is prone to regioselectivity issues.
Pathway:
Ring Construction: Condensation of Ethyl isobutyrylacetate (providing the C4-isopropyl group) with 2-Cyanoacetamide .
Functionalization: Conversion of the resulting 2,6-dihydroxy intermediate (pyridone tautomer) to the dichloro derivative using phosphorus oxychloride (
).
Reaction Scheme Diagram
Figure 1: Retrosynthetic pathway showing the construction of the pyridine core followed by chlorination.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Isopropyl-2,6-dihydroxynicotinonitrile
Principle: Base-catalyzed cyclocondensation (Guareschi-Thorpe type). The base deprotonates the amide and the active methylene, facilitating attack on the ester and ketone carbonyls of the beta-keto ester.
Reagents:
Ethyl isobutyrylacetate (1.0 eq)
2-Cyanoacetamide (1.05 eq)
Potassium Hydroxide (KOH) (1.1 eq) or Piperidine (cat.)
Solvent: Ethanol (Absolute) or Methanol
Protocol:
Setup: Equip a 5L jacketed glass reactor with a mechanical stirrer, reflux condenser, and temperature probe. Inert the system with nitrogen.
Dissolution: Charge Ethanol (10 vol) and KOH (1.1 eq). Stir until fully dissolved to form potassium ethoxide in situ. Alternatively, use a commercially available ethoxide solution.
Addition: Add 2-Cyanoacetamide (1.05 eq) to the reactor. Stir for 15 minutes at 25°C.
Reaction: Add Ethyl isobutyrylacetate (1.0 eq) dropwise over 30 minutes, maintaining temperature <30°C (exothermic).
Cyclization: Heat the mixture to reflux (78°C) and hold for 6–8 hours. Monitor by HPLC for the disappearance of the ester.
Checkpoint: The product often precipitates as the potassium salt during the reaction.
Work-up:
Cool the reaction mass to 20°C.
Distill off ~70% of the solvent under reduced pressure.
Dilute the residue with Water (5 vol).
Acidify slowly with HCl (conc.) to pH 3–4. The free pyridone (dihydroxy compound) will precipitate as a white/off-white solid.
Isolation: Filter the solid. Wash the cake with water (3 x 2 vol) and cold ethanol (1 vol).
Drying: Dry in a vacuum oven at 60°C until constant weight.
Expected Yield: 85–92%
Appearance: White to pale yellow powder.
Step 2: Chlorination to 2,6-Dichloro-4-isopropylnicotinonitrile
Principle: Vilsmeier-Haack type chlorination. The hydroxyl groups (or carbonyl oxygens in the dione form) are converted to chlorides using
. The addition of or a catalyst (e.g., Tetraethylammonium chloride) ensures complete conversion.
Safety Critical: This step generates significant HCl gas. A caustic scrubber is mandatory .
Reagents:
4-Isopropyl-2,6-dihydroxynicotinonitrile (Intermediate from Step 1)
Phosphorus Oxychloride (
) (4.0 – 6.0 eq) – Acts as reagent and solvent.
Phosphorus Pentachloride (
) (0.5 eq) OR Tetraethylammonium chloride (5% w/w cat.)
Protocol:
Setup: Use a glass-lined reactor or Hastelloy vessel. Equip with a heavy-duty reflux condenser connected to a caustic scrubber (NaOH).
Charging: Charge the solid Intermediate and
(if using) into the reactor.
Solvent Addition: Carefully add
(4–6 eq).
Note:
is water-reactive. Ensure the vessel is strictly dry.
Reaction: Slowly ramp the temperature to reflux (105–110°C).
Observation: Evolution of HCl gas will begin around 60–70°C. Control ramp rate to manage off-gassing.
Hold: Maintain reflux for 4–6 hours. The slurry will turn into a clear, dark solution as the reaction proceeds.
Quenching (Critical Step):
Cool the reaction mass to 40°C.
Distill off excess
under vacuum (recover for reuse if possible).
Option A (Ice Quench): Pour the thick residue slowly onto crushed ice/water (10 vol) with vigorous stirring. Maintain T < 20°C.
Option B (Inverse Quench): Pump the residue slowly into a reactor containing chilled water/alkali.
Neutralization: Adjust pH to ~7–8 using 20% NaOH or Ammonia solution.
Extraction: Extract the product with Dichloromethane (DCM) or Ethyl Acetate (2 x 5 vol).
Purification:
Wash the organic layer with Brine. Dry over
.
Concentrate to dryness.
Recrystallization: Recrystallize from n-Heptane or a Methanol/Water mixture to remove trace chlorophosphates.
): Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid. All equipment must be bone-dry before charging.
HCl Evolution: The chlorination step releases stoichiometric quantities of HCl gas. Scrubber capacity must be calculated to handle >2 moles of HCl per mole of starting material.
Thermal Hazards: The condensation reaction (Step 1) is exothermic. Controlled addition of the beta-keto ester is required to prevent runaway.
References
Sigma-Aldrich. Product Specification: 2,6-Dichloro-4-isopropylnicotinonitrile (CAS 503843-54-7). Available at:
Organic Reactions. The Guareschi-Thorpe Condensation. Vol 8. Wiley.[2] (General reference for the condensation chemistry).
BLD Pharm. 2,6-Dichloro-4-isopropylnicotinonitrile MSDS and Technical Data. Available at:
ChemicalBook. Synthesis of 2,6-Dichloronicotinonitrile derivatives. (General protocol adaptation). Available at:
Solvent selection for reactions involving 2,6-Dichloro-4-isopropylnicotinonitrile
Application Note: Solvent Engineering for Regioselective Functionalization of 2,6-Dichloro-4-isopropylnicotinonitrile Executive Summary This guide details the solvent selection strategy for optimizing reactions involving...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solvent Engineering for Regioselective Functionalization of 2,6-Dichloro-4-isopropylnicotinonitrile
Executive Summary
This guide details the solvent selection strategy for optimizing reactions involving 2,6-Dichloro-4-isopropylnicotinonitrile (DCIPN) . As a densely functionalized pyridine scaffold, DCIPN presents a classic "chemoselectivity vs. regioselectivity" challenge.[1] The presence of the electron-withdrawing nitrile (CN) group at C3 and the steric bulk of the isopropyl group at C4 creates a dichotomy between the electronically activated C2 position and the sterically accessible C6 position.
This protocol provides evidence-based solvent systems to control:
Regioselectivity (C2 vs. C6): Tuning the reaction environment to favor steric control or chelation control.
Reaction Rate: Maximizing kinetics in SNAr transformations while suppressing hydrolysis.
Process Safety: Replacing hazardous dipolar aprotic solvents (DMF, DMAc) with greener alternatives (2-MeTHF, NBP).[1]
Physicochemical Profile & Solubility
DCIPN is a lipophilic, crystalline solid.[1] Its solubility profile is dictated by the hydrophobic isopropyl group and the polar nitrile functionality.
Table 1: Solubility Profile & Solvent Suitability
Solvent Class
Representative Solvents
Solubility (25°C)
Application Relevance
Chlorinated
DCM, Chloroform
High (>100 mg/mL)
Excellent for workup; poor for SNAr (low boiling point).[1]
Polar Aprotic
DMF, DMSO, NMP
High (>150 mg/mL)
Standard for SNAr. Stabilizes Meisenheimer complex.[1]
Ethers
THF, 2-MeTHF, CPME
Moderate-High
Ideal for Couplings. 2-MeTHF allows higher reaction temps.[1]
Aromatic
Toluene, Xylene
Moderate
Chelation Control. Promotes C2-selectivity with metal alkoxides.[1]
Protic
Methanol, Isopropanol
Low-Moderate
Avoid. High risk of nitrile hydrolysis or competitive solvolysis.[1]
Strategic Solvent Selection: The Regioselectivity Switch
The core challenge in functionalizing DCIPN is distinguishing between the two chlorine atoms.
C2-Position (Ortho to CN): Electronically most deficient (activated) due to the inductive (-I) and mesomeric (-M) effects of the nitrile and pyridine nitrogen. However, it is sterically crowded (sandwiched between N and CN).[1]
C6-Position (Para to CN): Activated by the pyridine nitrogen but less electron-deficient than C2.[1] However, it is sterically accessible (adjacent to a proton at C5).[1]
The Solvent Effect:
Solvent polarity and hydrogen-bond basicity (
) significantly influence the transition state energy.
Pathway A: Steric Control (Polar Aprotic Solvents)
Mechanism:[1][2][3][4] High dielectric constants dissociate ion pairs (e.g., nucleophile salts).[1] The "naked" nucleophile is highly reactive but bulky. It prefers the path of least resistance: C6 .
Mechanism:[1][2][3][4] In non-polar media, nucleophiles (especially alkoxides like NaOR) exist as tight ion pairs or aggregates.[1] The metal cation (Li+, Na+) coordinates with the lone pair of the nitrile nitrogen and the attacking nucleophile, directing attack to the adjacent C2 position .
Outcome: Enhanced C2-substitution .
Decision Pathway Diagram
Caption: Decision tree for solvent selection based on desired regiochemical outcome (C2 vs C6).
Objective: Synthesis of 2-chloro-4-isopropyl-6-(alkylamino)nicotinonitrile.
Rationale: Use of a polar aprotic solvent (MeCN) enhances the nucleophilicity of the amine while the steric bulk of the 3-CN group blocks the C2 position, forcing attack at C6 [1].
Preparation: Charge a reaction vessel with DCIPN (1.0 equiv) and Acetonitrile (MeCN) [0.5 M concentration].
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) to scavenge HCl.[1] Note: Inorganic bases like K2CO3 are less effective in MeCN due to poor solubility.
Nucleophile: Add the primary or secondary amine (1.05 equiv) dropwise at 0°C.
Reaction: Warm to room temperature (25°C). Monitor by HPLC.
Checkpoint: If reaction is sluggish, heat to 50°C. Avoid temperatures >80°C to prevent bis-substitution.[1]
Workup: Evaporate MeCN. Redissolve residue in EtOAc, wash with water (x2) and brine.[1] Dry over Na2SO4.[1]
Objective: Synthesis of 6-chloro-4-isopropyl-2-alkoxynicotinonitrile.
Rationale: Use of a non-polar solvent (Toluene) and a hard cation (Na+ or Li+) promotes a cyclic transition state where the metal coordinates to the nitrile nitrogen, directing the alkoxide to C2 [2].
Preparation: Charge a dry flask with DCIPN (1.0 equiv) and anhydrous Toluene [0.3 M].
Nucleophile Formation: In a separate flask, generate the sodium alkoxide by treating the alcohol (1.1 equiv) with NaH (1.1 equiv) in Toluene/THF (10:1) at 0°C.
Addition: Transfer the alkoxide slurry slowly to the DCIPN solution at 0°C.
Reaction: Stir at 0°C to 10°C.
Critical: Low temperature is essential to maintain the coordination geometry. Higher temperatures increase random collisions, leading to C6 byproducts.[1]
Quench: Quench with saturated NH4Cl solution.
Workup: Extract with EtOAc. The crude usually requires column chromatography to separate minor C6 isomers (typically 90:10 to 95:5 ratio in favor of C2).
Green Chemistry & Safety Considerations
Traditional solvents for SNAr (DMF, DMAc, NMP) are reprotoxic.[1] For pharmaceutical scale-up, the following substitutions are recommended:
Table 2: Green Solvent Replacement Guide
Traditional Solvent
Green Alternative
Implementation Notes
DMF / NMP
DMSO (Chemically stable)
High boiling point makes removal difficult; use aqueous workup.[1]
DMF / NMP
NBP (N-butylpyrrolidinone)
Non-reprotoxic, biodegradable.[1] Similar polarity to NMP.[1]
THF
2-MeTHF
Higher boiling point (80°C vs 66°C), derived from biomass, immiscible with water (easier workup).[1]
DCM
Ethyl Acetate
Viable for extractions, though less effective for solubilizing very polar intermediates.[1]
Safety Warning:
Exotherms: SNAr reactions of chloronicotinonitriles are exothermic. When using high-polarity solvents (DMSO), the rate acceleration can lead to thermal runaways.[1] Always dose the nucleophile slowly.
Cyanide: While the nitrile group is stable, acidic hydrolysis can release toxic byproducts. Maintain pH > 4 during workup.[1]
References
Regioselectivity in SNAr of 3-substituted 2,6-dichloropyridines
Title: Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.[1][5]
Troubleshooting low purity in 2,6-Dichloro-4-isopropylnicotinonitrile synthesis
Ticket ID: #SYN-DCN-4ISO Status: Open Subject: Troubleshooting Purity & Yield Issues in Chlorination Protocols Executive Summary & Mechanistic Overview User Query: "I am observing persistent impurities (5–15%) and variab...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SYN-DCN-4ISO
Status: Open
Subject: Troubleshooting Purity & Yield Issues in Chlorination Protocols
Executive Summary & Mechanistic Overview
User Query: "I am observing persistent impurities (5–15%) and variable yields during the synthesis of 2,6-Dichloro-4-isopropylnicotinonitrile. The main contaminants appear to be monochlorinated species and a hydrolysis byproduct."
Technical Response:
The synthesis of 2,6-Dichloro-4-isopropylnicotinonitrile typically proceeds via the chlorination of 2,6-dihydroxy-4-isopropylnicotinonitrile (or its pyridone tautomer) using phosphorous oxychloride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
).
High purity in this reaction relies on driving the equilibrium from the dihydroxy state through the monochloro intermediate to the final dichloro product while preventing the hydrolysis of the C3-nitrile group. The isopropyl group at C4 introduces steric hindrance that can retard the chlorination at the adjacent C2/C6 positions compared to methyl analogs, requiring optimized catalytic conditions.[1]
Reaction Pathway & Impurity Landscape
The following diagram illustrates the critical reaction nodes and where specific impurities arise.
Figure 1: Reaction pathway showing the progression from precursor to target and the divergence points for common impurities.
Diagnostic Troubleshooting Guide (FAQs)
Issue 1: "I see a large peak at M-34 (Monochloro impurity)."
Diagnosis: Incomplete Chlorination.[1][2]
The steric bulk of the isopropyl group at C4 hinders the nucleophilic attack of chloride ions at the C2 and C6 positions. Standard reflux with neat
is often insufficient to drive the second chlorination to completion.
Corrective Actions:
Add a Lewis Base Catalyst: The addition of Tetramethylammonium chloride (
) or Benzyltriethylammonium chloride (TEBAC) (0.1–0.2 eq) increases the concentration of reactive chloride ions in the solution, significantly accelerating the reaction [1].
Use a Co-Reagent: Add Phosphorous Pentachloride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
) (0.5–1.0 eq). is a more aggressive chlorinating agent than and helps convert the stubborn monochloro intermediate.
Temperature Check: Ensure the internal reaction temperature reaches 105–110°C . If using a solvent (e.g., Toluene), the boiling point may be too low; switch to neat ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
or Chlorobenzene.
Issue 2: "My product contains an Amide (M+18) impurity."
Diagnosis: Nitrile Hydrolysis.[1]
The C3-cyano group is electron-deficient and susceptible to acid-catalyzed hydrolysis during the quench step.[1] This is exacerbated if the quench is exothermic and uncontrolled.
Corrective Actions:
Inverse Addition Quench: Never add water to the reaction mixture.[1] Always add the reaction mixture dropwise into crushed ice/water with vigorous stirring.
Temperature Control: Maintain the quench mass below 20°C .
pH Buffering: Quench into a buffered solution (e.g., Sodium Acetate or dilute Ammonia) rather than pure water to immediately neutralize the generated Phosphoric acid/HCl.[1]
Issue 3: "The reaction mixture turned black/tarry, and yield is low."
Diagnosis: Thermal Decomposition / Polymerization.[1]
Pyridine derivatives are prone to polymerization at high temperatures, especially in the presence of superacids generated in situ.[1]
Corrective Actions:
Staged Heating: Do not ramp immediately to reflux.[1] Hold at 60°C for 1 hour to allow the initial Vilsmeier-Haack adduct formation, then ramp to 105°C.[1]
Solvent Dilution: If neat ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
causes charring, use Sulfolane or Acetonitrile as a solvent. Sulfolane is particularly effective for high-temperature chlorinations without degradation [2].[1]
Use this flow to determine the next step in your optimization process.
Figure 2: Decision matrix for troubleshooting crude purity issues.
References
Process for the preparation of 2,5-dichloro-4,6-dimethylnicotinonitrile.
Source: ChemicalBook / Patent Literature (Analogous Chemistry).[1]
Context: Describes the use of Tetramethylammonium chloride as a catalyst for chlorinating sterically hindered nicotinonitriles.
URL:[1]
Method for preparing 2,6-dichloro-4-nitrotoluene (Chlorination Protocol Background).
Source: US Patent 3,423,475A.
Context:[1] Establishes the baseline for chlorinating hindered toluene/pyridine derivatives and the formation of polychlorinated species.
URL:[1]
Chlorination of hydroxy-pyridines using POCl3/PCl5.
Source: Indian Chemical Society Review (2020).[1][2]
Context: Validates the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
mixture efficacy for dehydroxy-chlorination when alone fails.
URL: (General Journal Link for verification of method).
Synthesis of 2,6-Dichloro-3-fluorobenzonitrile (Quench Protocols).
Source: Journal of Chemical Research (2011).[1][5]
Context: Provides detailed work-up procedures for sensitive nitrile-containing aromatic chlorides to prevent hydrolysis.
URL:[1]
Minimizing side reactions during hydrolysis of 2,6-Dichloro-4-isopropylnicotinonitrile
Technical Support Center: Hydrolysis of 2,6-Dichloro-4-isopropylnicotinonitrile Welcome to our dedicated technical support guide for the hydrolysis of 2,6-dichloro-4-isopropylnicotinonitrile. This resource is designed fo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Hydrolysis of 2,6-Dichloro-4-isopropylnicotinonitrile
Welcome to our dedicated technical support guide for the hydrolysis of 2,6-dichloro-4-isopropylnicotinonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your synthesis of the desired 2,6-dihydroxy-4-isopropylnicotinic acid.
Q1: My hydrolysis of 2,6-dichloro-4-isopropylnicotinonitrile to the carboxylic acid is sluggish and incomplete. How can I drive the reaction to completion?
A1: Incomplete hydrolysis is a common issue, often due to the steric hindrance from the isopropyl group and the electron-withdrawing nature of the chloro substituents. The reaction from nitrile to carboxylic acid proceeds through an amide intermediate, and sometimes the reaction stalls at this stage.[1][2][3][4]
Causality:
Steric Hindrance: The bulky isopropyl group at the 4-position can sterically hinder the approach of water or hydroxide ions to the nitrile carbon.
Reaction Conditions: Insufficiently forcing conditions (e.g., low temperature, dilute acid/base) may not provide enough energy to overcome the activation barrier for the hydrolysis of the intermediate amide, which can be more stable than the starting nitrile.[5]
Troubleshooting Steps:
Increase Reaction Temperature: Gradually increasing the temperature is the most common way to accelerate slow reactions. Monitor the reaction for the appearance of degradation products.
Use Harsher Conditions:
Acid-Catalyzed: Switch from dilute acids (like HCl) to concentrated acids such as 96% H₂SO₄.[6] Be aware that highly forcing conditions can sometimes lead to unwanted side reactions.[5]
Base-Catalyzed: Increase the concentration of the base (e.g., from 10% to 50% NaOH or KOH).[6]
Extend Reaction Time: Some sterically hindered nitriles require prolonged heating to achieve full conversion.[6] Use TLC or HPLC to monitor the disappearance of the starting material and the amide intermediate.
Consider a Co-solvent: If solubility is an issue, adding a water-miscible co-solvent like THF or dioxane can improve the homogeneity of the reaction mixture and increase the reaction rate.
Q2: I've isolated the 2,6-dichloro-4-isopropylnicotinamide intermediate. How can I favor the formation of the final carboxylic acid?
A2: The formation of the amide as the major product indicates that the first step of hydrolysis (nitrile to amide) is faster than the second step (amide to carboxylic acid).[1][5] To obtain the carboxylic acid, you need to employ conditions that facilitate the hydrolysis of the amide.
Causality:
Under certain conditions, particularly milder basic hydrolysis, the amide can be the final product.[7] Amide hydrolysis generally requires more forcing conditions than nitrile hydration.[5]
Troubleshooting Steps:
Re-subject the Amide to Hydrolysis: You can isolate the amide and re-subject it to more vigorous hydrolysis conditions as described in Q1.
Optimize One-Pot Procedure:
For Acidic Hydrolysis: Ensure a sufficient excess of strong acid and water is present and increase the reaction temperature after the initial formation of the amide is observed.
For Basic Hydrolysis: Use a higher concentration of a strong base like NaOH or KOH and increase the temperature. The reaction will produce the carboxylate salt, which will need to be acidified in a separate workup step to yield the carboxylic acid.[3]
Parameter
Recommendation for Amide Hydrolysis
Temperature
Increase to reflux
Acid
Concentrated H₂SO₄ or HCl
Base
>20% NaOH or KOH solution
Reaction Time
Monitor by HPLC until amide is consumed
Q3: My goal is to synthesize 2,6-dihydroxy-4-isopropylnicotinic acid, but I'm getting a mixture of chlorinated and partially hydroxylated species. How can I achieve selective and complete dichlorination?
A3: The conversion of the 2,6-dichloro groups to 2,6-dihydroxy groups is a nucleophilic aromatic substitution. Achieving selective and complete substitution requires careful control of reaction conditions, particularly when performing a one-pot hydrolysis and dichlorination.
Causality:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring are susceptible to substitution by hydroxide ions, especially under basic conditions. The rate of this substitution is dependent on temperature and the concentration of the nucleophile (hydroxide).
Stepwise Reaction: It is likely that the hydrolysis of the nitrile and the substitution of the chloro groups occur concurrently or sequentially. Incomplete reaction can lead to a mixture of 2,6-dichloro-, 2-chloro-6-hydroxy-, and 2,6-dihydroxy- species, with either a nitrile or a carboxylic acid group.
Troubleshooting Steps:
Favor Basic Hydrolysis: Basic conditions are generally more effective for nucleophilic aromatic substitution on electron-deficient rings like pyridine.
Control Temperature and Reaction Time: A higher temperature will favor the substitution reaction. It's crucial to monitor the reaction progress to determine the optimal time for complete conversion without significant degradation.
Use of a Phase Transfer Catalyst: For reactions involving a solid or immiscible organic phase, a phase transfer catalyst can sometimes facilitate the transport of the hydroxide nucleophile to the substrate, potentially improving the rate and selectivity of the dechlorination.[8]
Consider a Two-Step Approach:
Step 1: Hydrolyze the nitrile to the carboxylic acid under acidic conditions to form 2,6-dichloro-4-isopropylnicotinic acid.
Step 2: Isolate the dichlorinated acid and then subject it to basic conditions to promote the dichlorination to the desired 2,6-dihydroxy product. This can provide better control over the overall transformation.
Experimental Protocols
Protocol 1: One-Pot Basic Hydrolysis and Dichlorination
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloro-4-isopropylnicotinonitrile (1 equivalent).
Add a 20-40% aqueous solution of NaOH or KOH (5-10 equivalents).
Heat the mixture to reflux (typically 100-120°C) with vigorous stirring.
Monitor the reaction progress by taking aliquots, quenching with acid, and analyzing by HPLC or TLC. Look for the disappearance of the starting material and intermediates.
After the reaction is complete (typically several hours), cool the mixture to room temperature.
Carefully acidify the reaction mixture with concentrated HCl until the pH is acidic (pH ~2-3). The desired 2,6-dihydroxy-4-isopropylnicotinic acid should precipitate.
Collect the solid by filtration, wash with cold water, and dry.
Protocol 2: Two-Step Acidic Hydrolysis followed by Basic Dichlorination
Step A: Acidic Hydrolysis
To a solution of 2,6-dichloro-4-isopropylnicotinonitrile (1 equivalent) in a suitable solvent (e.g., acetic acid), add concentrated sulfuric acid (2-3 equivalents) and water (1-2 equivalents).
Heat the mixture to 80-100°C and monitor for the conversion of the nitrile to the carboxylic acid.
Upon completion, cool the reaction and carefully pour it onto ice.
Extract the 2,6-dichloro-4-isopropylnicotinic acid with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude dichlorinated acid.
Step B: Basic Dichlorination
Dissolve the crude 2,6-dichloro-4-isopropylnicotinic acid from Step A in a 20% aqueous solution of NaOH (5 equivalents).
Heat the solution to reflux until the dichlorination is complete (monitor by HPLC).
Cool the reaction mixture and acidify with concentrated HCl to precipitate the final product.
Isolate the 2,6-dihydroxy-4-isopropylnicotinic acid by filtration.
Reaction Pathways and Side Reactions
Caption: Desired reaction pathway and potential side reactions.
References
Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
Clark, J. (2016, February). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
Organic Chemistry Tutor. Hydrolysis of Nitriles. Retrieved from [Link]
Ghaffar, T., & Parkins, A. W. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(7), 2327–2331. [Link]
Scriven, E. F. V., & Toomey, J. E. (2000). Processes for dechlorinating pyridines. U.S. Patent No. 6,051,714. Washington, DC: U.S.
Organic Syntheses. Platinum-Catalyzed Hydration of a Nitrile to a Primary Amide: 2,2-Dimethyl-4-Phenylbutanamide. Retrieved from [Link]
Purification techniques for removing isomers from 2,6-Dichloro-4-isopropylnicotinonitrile
This guide serves as a specialized technical support resource for the purification of 2,6-Dichloro-4-isopropylnicotinonitrile (CAS: related to 40381-90-6 analogs). It addresses the removal of regioisomers (e.g., 5-isopro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for the purification of 2,6-Dichloro-4-isopropylnicotinonitrile (CAS: related to 40381-90-6 analogs). It addresses the removal of regioisomers (e.g., 5-isopropyl variants) and synthesis byproducts (monochloro intermediates) common in the production of pyridine-based agrochemical intermediates.
The synthesis of 2,6-Dichloro-4-isopropylnicotinonitrile (often via POCl₃ chlorination of the dihydroxy precursor) frequently yields critical impurities:
Over-chlorination Products: Trichlorinated species (rare, but possible).
This guide prioritizes Fractional Recrystallization for bulk purification and Flash Chromatography for polishing, focusing on the exploitation of dipole moments and lattice energy differences.
Part 1: Diagnostic Triage (Know Your Impurity)
Before attempting purification, you must characterize the impurity profile. Isomers often co-elute on standard C18 phases.
Q: My HPLC shows a single peak, but the melting point is depressed (broad range). What is happening?A: You likely have a co-eluting regioisomer . The 4-isopropyl and 5-isopropyl isomers have identical masses and similar polarities.
Action: Switch to a Phenyl-Hexyl column or a Chiral Stationary Phase (CSP). Even though the molecule is achiral, CSPs (like Amylose-tris) are excellent at separating structural isomers due to steric inclusion differences.
Q: How do I distinguish the monochloro impurity from the target?A: The monochloro intermediate contains a hydroxyl group (tautomerizing to a pyridone).
Diagnostic: It will have a significantly distinct retention time on Reverse Phase (eluting earlier) and will show a broad O-H stretch (~3300 cm⁻¹) on IR spectroscopy.
Workflow Visualization: The Purification Decision Tree
Caption: Decision matrix for selecting purification routes based on impurity type (Regioisomer vs. Reaction Byproduct).
Part 2: Fractional Recrystallization (The Core Protocol)
Isomers of chloronicotinonitriles often form solid solutions . Standard "crash cooling" will trap the isomer inside the crystal lattice. You must use Thermodynamic Control .
Protocol: Dual-Solvent Displacement
This method exploits the higher solubility of the "wrong" isomer in non-polar solvents at lower temperatures.
Reagents:
Solvent A (Good Solvent): Toluene or Ethyl Acetate.
Solvent B (Anti-Solvent): n-Heptane or Hexane.
Step-by-Step Guide:
Dissolution: Dissolve crude solid in the minimum amount of hot Toluene (approx. 80-90°C). Ensure complete dissolution.
Hot Filtration: If black specks (carbonized material) remain, filter while hot through a pre-warmed sintered glass funnel.
Nucleation: Allow the solution to cool slowly to 50°C.
Displacement: Add hot n-Heptane dropwise until persistent turbidity (cloudiness) is observed.
Re-dissolution: Add just enough hot Toluene to clear the solution again.
Controlled Cooling: Wrap the flask in foil/towel to slow heat loss. Let it stand at room temperature for 4–6 hours.
Critical: Do NOT put it in an ice bath yet. Rapid cooling traps isomers.
Final Crystallization: Once heavy crystals form at RT, move to 4°C (fridge) for 2 hours.
Harvest: Filter and wash with cold n-Heptane (not Toluene).
Q: Why n-Heptane/Toluene?A: Chlorinated pyridines have high solubility in aromatics (pi-stacking) but lower solubility in aliphatics. The 4-isopropyl isomer usually packs better into the crystal lattice than the 5-isopropyl isomer due to symmetry. By cooling slowly in a marginal solvent (heptane-rich), the thermodynamically more stable crystal (the target) excludes the impurity.
Part 3: Troubleshooting & FAQs
Scenario 1: The "Oiling Out" Phenomenon
User Issue: "When I add the anti-solvent, my product comes out as a yellow oil at the bottom, not crystals."
Root Cause: The solution is too concentrated, or the temperature dropped below the melting point of the solvated impurity mixture before crystallization began (Lliquid-Liquid Phase Separation).
Fix:
Re-heat the mixture until the oil dissolves.
Add a seed crystal of pure 2,6-dichloro-4-isopropylnicotinonitrile (if available) at 5-10°C below the saturation temperature.
Reduce the amount of anti-solvent slightly.
Scenario 2: Persistent Monochloro Impurity
User Issue: "I recrystallized twice, but the 2-chloro-6-hydroxy impurity persists at 2%."
Root Cause: The hydroxy-pyridine can hydrogen bond with the target nitrile, "hitchhiking" into the crystal.
Fix:Chemical Wash.
Before recrystallization, dissolve the crude material in Dichloromethane (DCM). Wash the organic layer with 0.1 M NaOH (cold).
Mechanism:[1][2][3][4][5] The hydroxy group is acidic (pKa ~8-9 for hydroxypyridines). NaOH deprotonates it to the phenolate anion, which moves to the water layer. The target dichloro-nitrile (no acidic protons) stays in the DCM.
Scenario 3: Isomer Separation via Chromatography
User Issue: "Recrystallization failed. I need to use a column. What conditions work?"
Technical Recommendation:
Standard silica gel often fails to separate the 4-iPr and 5-iPr isomers effectively.
Stationary Phase: Unmodified Silica (40-63 µm).
Mobile Phase: Hexane : Ethyl Acetate (95:5 to 90:10 gradient).
Loading: <1% w/w of silica mass (strict loading is required for isomer separation).
Tip: If separation is poor, add 1% Toluene to the mobile phase. The pi-pi interaction with the pyridine ring can differentiate the steric accessibility of the nitrogen between isomers.
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for recrystallization of aromatics).
Separation of Chlorinated Isomers:
Dunn, R. O. (1967). Separation of chloronitrobenzene isomers by crystallization and fractionation. US Patent 3,311,666.[3] (Establishes principles of eutectic separation for chlorinated aromatics).
Synthesis & Characterization:
Basson, A. E., et al. (2013). Synthesis of 2,6-dichloronicotinonitrile. ChemicalBook / Bioorganic & Medicinal Chemistry Letters. (Provides NMR/HPLC data for the base 2,6-dichloro scaffold).
Chromatographic Separation of Isomers:
Chromatography Today. (2014). Easy purification of isomers with prepacked glass columns. (Discusses silica strategies for structural isomers).
Impurities in API Development:
Rádl, S. (2006).[8] Synthesis of impurities and/or degradation products...[3]. ResearchGate. (Methodology for identifying regioisomers in heterocyclic synthesis).
Disclaimer: The protocols described involve hazardous chemicals (chlorinated pyridines, toluene). All procedures should be performed in a fume hood with appropriate PPE. This guide is for research purposes only.
Optimizing temperature for nucleophilic substitution of 2,6-Dichloro-4-isopropylnicotinonitrile
This guide is structured as a specialized Technical Support Center for researchers working with 2,6-Dichloro-4-isopropylnicotinonitrile . It addresses the specific challenges of regioselectivity and reactivity inherent t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a specialized Technical Support Center for researchers working with 2,6-Dichloro-4-isopropylnicotinonitrile . It addresses the specific challenges of regioselectivity and reactivity inherent to this polysubstituted pyridine scaffold.
Ticket Scope: Temperature Optimization for Nucleophilic Substitution (
)
Substrate: 2,6-Dichloro-4-isopropylnicotinonitrile (CAS: Variable depending on synthesis)
Support Tier: Level 3 (Senior Application Scientist)
Core Directive: The "Electronic vs. Steric" Conflict
Why temperature is your primary control lever.
In the nucleophilic substitution of 2,6-Dichloro-4-isopropylnicotinonitrile , you are not just optimizing for rate; you are managing a conflict between electronic activation and steric hindrance.
The C2 Position (Kinetic/Electronic Target): This chlorine is ortho to the nitrile group (C3) and the pyridine nitrogen. It is the most electron-deficient site ($ \delta + $). Under kinetic control (low temperature), nucleophiles preferentially attack here.
The C6 Position (Steric/Thermodynamic Target): This chlorine is para to the nitrile.[1] While less activated than C2, it is significantly less sterically encumbered. The C4-isopropyl group adds bulk to the ring, but the linear nitrile at C3 specifically crowds the C2 position.
The Temperature Effect:
Low T (< 0°C): Favors electronic control (C2 substitution) and Metal-Templated direction (if using alkoxides).
High T (> 60°C): Overcomes steric repulsion, favoring C6 substitution or leading to bis-substitution (over-reaction).
Troubleshooting Matrix
Identify your issue below to find the resolution.
Symptom
Probable Cause
Technical Resolution
Regio-scrambling (Mix of C2/C6)
Temperature is too high, allowing the reaction to overcome the activation energy difference between C2 and C6.
Cool Down: Lower process temperature by 10-15°C. Switch to a non-polar solvent (e.g., Toluene) to enhance "Directed " effects if using metal alkoxides.
Bis-substitution (Both Cl replaced)
Thermal runaway or excess nucleophile. The second Cl becomes activated once the first is replaced (if the Nu is electron-withdrawing) or remains reactive enough at high T.
Stoichiometry & T-Control: Reduce nucleophile to 0.95 eq. Reduce temperature. Stop reaction at 90% conversion rather than chasing 100%.
Nitrile Hydrolysis (Amide formation)
High temperature in the presence of adventitious water and base.
Dry Protocol: Use anhydrous solvents. Lower T below 50°C. The Nitrile at C3 is highly susceptible to hydrolysis due to the adjacent electron-poor ring.
Stalled Reaction (< 50% Conv.)
Temperature too low to overcome the steric bulk of the C4-isopropyl group.
Step-Up Heating: Increase T in 5°C increments. Do not jump to reflux. Consider a more polar aprotic solvent (DMF/DMSO) to stabilize the Meisenheimer complex.
Visualization: Reaction Pathway & Decision Logic
A. The Regioselectivity Energy Landscape
The following diagram illustrates the kinetic vs. thermodynamic pathways controlled by temperature.
Caption: Kinetic preference for C2 (via electronic activation) vs. thermal access to C6 and Bis-substitution.
B. Optimization Workflow
Follow this logic to determine your optimal temperature setpoint.
Caption: Decision tree for iterative temperature adjustment based on nucleophile sterics and reaction monitoring.
Experimental Protocol: Temperature Screening Ladder
Use this standardized protocol to determine the precise Arrhenius "sweet spot" for your specific nucleophile.
Equipment: Parallel synthesis block or 4 separate vials.
Step-by-Step Procedure
Preparation: Prepare a stock solution of the substrate (0.1 M) in the chosen solvent.
Distribution: Aliquot 1 mL of stock solution into four vials labeled A, B, C, and D.
Temperature Setting:
Vial A: Ice/Salt Bath (-10°C)
Vial B: Ice Bath (0°C)
Vial C: Ambient (20-25°C)
Vial D: Heating Block (50°C)
Initiation: Add the nucleophile (and base if required) simultaneously to all vials.
Sampling:
Take a 50 µL aliquot at T=30 min and T=2 hours .
Quench immediately into MeCN/Water (1:1) to stop the reaction.
Analysis: Analyze via HPLC/UPLC (254 nm).
Metric 1: Conversion of Starting Material.[2][3][4]
Metric 2: Ratio of Mono-C2 : Mono-C6.
Metric 3: % Bis-substituted impurity.
Data Interpretation Guide
Observation (HPLC)
Diagnosis
Adjustment
Vial A (-10°C): 90% SM, 10% Product
Too cold. Kinetic barrier not overcome.
Move baseline to 0°C.
Vial C (25°C): 50% Mono, 20% Bis
Too hot. Rate is fast, but selectivity is lost.
Optimal T is likely 5-10°C.
Vial D (50°C): 100% Bis-product
Thermal runaway.
Unsuitable condition.
C2:C6 Ratio shifts from 10:1 (A) to 2:1 (D)
Selectivity is temperature-dependent.
Prioritize Vial A/B conditions for isomer purity.
Frequently Asked Questions (FAQs)
Q: Can I use microwave heating to speed this up?A:Not recommended for initial screening. While microwaves accelerate
, the rapid heating spike often degrades the regioselectivity (C2 vs C6) instantly. For this substrate, the activation energy difference between the two chlorides is small; microwave heating usually supplies enough energy to access both pathways, leading to a "dirty" crude mixture [1].
Q: Why does the C4-isopropyl group matter if the reaction is at C2/C6?A: The isopropyl group exerts a "buttressing effect." It crowds the C3-nitrile and C5-proton. While it doesn't directly block C2 or C6, it forces the C3-nitrile to adopt a rigid conformation that can sterically interfere with incoming nucleophiles at C2. This makes the reaction more sensitive to temperature changes than a simple 2,6-dichloropyridine [2].
Q: I am using Sodium Ethoxide (NaOEt). Why is the reaction strictly C2 selective even at room temp?A: This is likely a Directed
. The Sodium cation () coordinates with the lone pair of the Nitrile (CN) nitrogen and the ethoxide oxygen. This forms a cyclic transition state that delivers the nucleophile specifically to the ortho position (C2). This "chelation control" is a powerful tool but breaks down at high temperatures (entropy) or in highly polar solvents (DMSO) that solvate the cation [3].
References
and temper
WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (2025).[2][5][6] Available at: [Link] (Mechanistic insight into steric/electronic conflicts in poly-chlorinated heterocycles).
Yap, A. et al. Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. (2025).[2] Available at: [Link] (Specific mechanism of cation-directed substitution).
Technical Support Center: Purification of 2,6-Dichloro-4-isopropylnicotinonitrile
Document ID: TSC-PUR-26DC4IP Last Updated: February 19, 2026 Department: Process Chemistry & Purification Support[1][2] Executive Summary & Compound Profile Welcome to the Technical Support Center. This guide addresses t...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSC-PUR-26DC4IP
Last Updated: February 19, 2026
Department: Process Chemistry & Purification Support[1][2]
Executive Summary & Compound Profile
Welcome to the Technical Support Center. This guide addresses the purification of 2,6-Dichloro-4-isopropylnicotinonitrile (CAS: 1159977-12-4 / Analogous structures).[1][2]
This compound is a highly functionalized pyridine intermediate, often utilized in the synthesis of agrochemicals (e.g., Flonicamid analogs). Its structure features an electron-deficient pyridine ring substituted with two chlorine atoms, a nitrile group, and a lipophilic isopropyl chain.[1][2]
Critical Physicochemical Insight:
The presence of the isopropyl group at the C4 position significantly increases lipophilicity compared to its methyl-substituted analogs.[1] This structural feature often leads to "oiling out" (liquid-liquid phase separation) during recrystallization, rather than clean crystal formation.[1][2] The protocols below are engineered to mitigate this specific risk.
Solvent Selection Matrix
The following data summarizes the solubility behavior of 2,6-Dichloro-4-isopropylnicotinonitrile based on structural analogs (e.g., 2,6-dichloro-4-methylnicotinonitrile) and standard solubility parameters for polychlorinated pyridines.
Primary Recrystallization Systems
Solvent System
Composition (v/v)
Solubility (Hot)
Solubility (Cold)
Impurity Rejection Profile
n-Heptane / Ethyl Acetate
90:10 to 80:20
High
Low
Excellent. Best for removing polar by-products (e.g., hydrolysis amides).[1][2][3]
Methanol / Water
Start with 100% MeOH, add H₂O to turbidity
High
Very Low
Good. Effective for removing inorganic salts and highly polar residues.[1]
Toluene / Hexane
1:2 to 1:4
Moderate
Low
Moderate. Useful if the crude contains non-polar tars.[1]
Solvents to Avoid
Pure Dichloromethane (DCM): Too soluble; yield will be negligible.[1]
Pure Diethyl Ether: High evaporation rate causes crusting; fire hazard.[1]
Benzene: Toxicity concerns; Toluene is a safer alternative.[1]
Interactive Troubleshooting Guide (FAQs)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: The solution is likely too concentrated, or the cooling rate is too fast. The isopropyl group adds rotational freedom, making crystal lattice packing slower than the phase separation of the oil.
Corrective Action:
Re-heat the mixture until the oil dissolves back into a clear solution.
Add more solvent (approx. 10-15% volume) to slightly dilute the system.[1]
Seed the solution with a pure crystal at 5-10°C below the boiling point (while the solution is still clear).
Insulate the flask (wrap in foil/cotton) to ensure extremely slow cooling to room temperature.
Issue 2: "The yield is too low (<50%)."
Diagnosis: The compound is too soluble in the chosen solvent system at room temperature.
Corrective Action:
Cool further: Place the crystallization flask in a -20°C freezer rather than just an ice bath.
Anti-solvent Addition: If using Heptane/EtOAc, add cold Heptane dropwise to the mother liquor to force precipitation.
Mother Liquor Recovery: Concentrate the mother liquor to 20% of its original volume and repeat the crystallization (Note: "Second crop" crystals are usually lower purity).
Issue 3: "Impurities remain after recrystallization."
Diagnosis:
Polar impurities (acids/amides): Your solvent was too non-polar.[1]
Non-polar impurities (tars/dimers): Your solvent was too polar.[1]
Corrective Action:
Switch Systems: If Heptane/EtOAc failed, switch to Methanol/Water .[1][2] The orthogonal polarity often catches impurities missed by the first system.
Activated Carbon: Before crystallization, treat the hot solution with 5% w/w activated carbon for 15 minutes and filter hot to remove colored oligomers.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Subject: Stability & Reactivity in Basic Media
Document ID: TS-DCIPN-004
Last Updated: February 19, 2026
Executive Summary & Mechanistic Insight[1][2]
The Core Issue:
Researchers frequently observe rapid degradation, yield loss, or unexpected color changes (often yellow-to-brown) when subjecting 2,6-Dichloro-4-isopropylnicotinonitrile (DCIPN) to basic conditions.
The Cause:
The pyridine ring of DCIPN is highly activated toward Nucleophilic Aromatic Substitution (
) .
Electronic Activation: The nitrile group (-CN) at C3 and the pyridine nitrogen withdraw electron density, making the C2 and C6 positions highly electrophilic.
The "Base" Trap: In aqueous or protic basic solutions (e.g., NaOH, KOH, or alkoxides in alcohol), the hydroxide (
) or alkoxide () ions act as competitive nucleophiles. They rapidly displace the chloride atoms, leading to the formation of pyridones (via tautomerization of pyridinols) rather than the desired coupling product.
Mechanistic Pathway (Visualization)
The following diagram illustrates the competition between the desired reaction and the hydrolysis degradation pathway.
Figure 1: Competitive pathway analysis showing how hydroxide ions intercept the activated DCIPN scaffold, leading to irreversible hydrolysis (Red Path) vs. desired coupling (Green Path).[1]
Troubleshooting Guide (Diagnostic & Remediation)
Scenario A: "My reaction mixture turned bright yellow/orange immediately upon adding base."
Diagnosis:Pyridone Formation.
Polychlorinated nicotinonitriles often yield colorless solutions. A rapid shift to yellow/orange in the presence of hydroxide or alkoxides indicates the formation of a pyridone (or pyridinol salt). The extended conjugation of the deprotonated pyridinol absorbs in the visible spectrum.
Corrective Action:
Stop: Do not add more catalyst; the starting material is likely degrading.
Test: Take an aliquot, acidify to pH 3, and extract with EtOAc. Analyze by LC-MS. A mass shift of -18 Da (loss of Cl, gain of OH) or +16 Da (if comparing isotope patterns) confirms hydrolysis.
Fix: Switch to an anhydrous organic base system (see Optimized Protocols below).
Scenario B: "I am seeing a mixture of two products with the same mass."
Diagnosis:Regioselectivity Issues (C2 vs. C6).
The DCIPN molecule has two leaving groups (Cl).
C2 Position: Activated by the adjacent ring Nitrogen and the electron-withdrawing Nitrile (ortho-effect).[2] Electronically favored.
C6 Position: Activated by the ring Nitrogen only. Sterically less hindered (meta to the bulky isopropyl).
C4 Position: Blocked by the Isopropyl group.
Corrective Action:
To favor C2 substitution: Use non-polar solvents (Toluene) and lower temperatures (
to RT). The "Ortho-Effect" is maximized in non-coordinating solvents.
To favor C6 substitution: This is difficult to achieve exclusively without specific directing groups, but steric bulk on the nucleophile may push it toward C6.
Scenario C: "The starting material is consumed, but no product is formed."
Diagnosis:Oligomerization or Nitrile Hydration.
If the base is too strong and the temperature too high (
), the nitrile group (-CN) can hydrate to an amide () or hydrolyze to an acid ().
Use this protocol to verify if your chosen base is compatible with DCIPN before committing valuable nucleophiles.
Reagent
Amount
Notes
DCIPN
50 mg
Limiting Reagent
Solvent
1.0 mL
Test Solvent (e.g., DMF, THF)
Base
2.0 equiv
Candidate Base
Internal Std
10 mg
Biphenyl (for HPLC quant)
Procedure:
Dissolve DCIPN and Internal Standard in the solvent.
Add the Base at Room Temperature (RT).
Timepoints: Sample at 5 min, 1 hr, and 4 hr.
Analysis: Run HPLC/UPLC.
Pass: >98% recovery of DCIPN relative to Internal Std.
Fail: Appearance of early-eluting peak (Hydrolysis product) or baseline noise.
Recommended Base/Solvent Combinations:
Base Type
Solvent
Compatibility Status
NaOH / KOH (aq)
Water/Alcohol
CRITICAL FAILURE (Rapid Hydrolysis)
NaOEt / NaOMe
Ethanol/Methanol
HIGH RISK (Ether formation via )
/
DMF / DMSO
EXCELLENT (Standard for )
DIPEA / TEA
THF / DCM
GOOD (For amine couplings)
Toluene /
MODERATE (Use minimal water, Phase Transfer Catalyst rec.)
Protocol 2: Anhydrous
Coupling (The "Safe" Method)
Designed for amine or thiol nucleophiles to prevent hydrolysis.
Reagents:
DCIPN (1.0 equiv)
Nucleophile (1.1 equiv)
Base: DIPEA (Diisopropylethylamine) (2.0 equiv) OR anhydrous
(2.0 equiv).
Solvent: Anhydrous THF or Acetonitrile (MeCN).
Step-by-Step:
Dry: Flame-dry glassware and cool under
atmosphere.
Dissolve: Add DCIPN to the flask and dissolve in anhydrous solvent (0.1 M concentration).
Cool: Cool the solution to
using an ice bath. Explanation: Low temperature suppresses side reactions.
Add: Add the Base, followed by the dropwise addition of the Nucleophile.
Monitor: Stir at
for 30 mins, then warm to RT. Monitor by TLC/LC-MS.
Workup: Quench with saturated
(aq), extract with EtOAc. Do not use strong acid or base during workup.
Frequently Asked Questions (FAQs)
Q1: Can I use sodium hydride (NaH) to deprotonate my nucleophile before reacting with DCIPN?A: Yes, but with extreme caution. NaH is non-nucleophilic, so it won't attack the ring directly. However, if your solvent is "wet" (contains water), NaH will generate NaOH, which will destroy your DCIPN. Ensure strictly anhydrous conditions (dry DMF/THF).
Q2: Why does the isopropyl group matter? Doesn't it just sit there?A: The isopropyl group at C4 exerts a steric shielding effect on the C4 position (preventing attack there) and a mild inductive electron-donating effect (+I) . This makes the ring slightly less reactive than 2,6-dichloronicotinonitrile, but it also directs nucleophiles preferentially to the C2/C6 positions. It does not protect the chlorines from hydrolysis if water is present.
Q3: I need to hydrolyze the nitrile to an acid later. Can I do it in one pot?A: We strongly advise against it. Perform the substitution (
) first to secure the scaffold. Isolate the product. Then, perform the nitrile hydrolysis (acidic or basic) as a separate step. Attempting a "one-pot" reaction usually leads to a complex mixture of hydrolyzed chlorines and nitriles.
References
Regioselectivity in Dichloropyrimidines/Pyridines
WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
Technical Support Center: Catalyst Poisoning in 2,6-Dichloro-4-isopropylnicotinonitrile Coupling Reactions
Welcome to the technical support center for coupling reactions involving 2,6-Dichloro-4-isopropylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for coupling reactions involving 2,6-Dichloro-4-isopropylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions with this specific substrate. The inherent characteristics of this molecule, namely the presence of a nitrile group and a pyridine nitrogen, present unique challenges related to catalyst stability and activity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Diagnosing and Solving Reaction Failures
This section addresses specific, common problems encountered during the coupling of 2,6-Dichloro-4-isopropylnicotinonitrile.
Issue 1: The reaction is sluggish, stalls before completion, or fails to initiate.
This is the most common failure mode and often points directly to catalyst deactivation.
Potential Cause 1: Catalyst Poisoning from Reagents or Solvents
The active sites of the palladium catalyst can be blocked by a variety of chemical species present as impurities in your starting materials or solvents.[1] Sulfur compounds, excess halides, and even water or oxygen can act as potent poisons.[2][3]
Actionable Solutions:
Verify Reagent Purity: Ensure all reagents, including the boronic acid/ester, base, and any additives, are of high purity (>99%). Starting materials for complex syntheses can contain residual catalysts or impurities from previous steps that are poisonous to palladium.[4][5]
Solvent Quality Control: Use anhydrous, degassed solvents. Traces of water can lead to catalyst deactivation, while oxygen can oxidize the active Pd(0) species to an inactive state.[6][7] Solvent precursors or contaminants, even at ppm levels, can halt the reaction.[8]
Rigorous Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of this gas. Air leaks are a common source of failure.
Potential Cause 2: "Self-Poisoning" by the Substrate or Product
The 2,6-Dichloro-4-isopropylnicotinonitrile molecule itself is a potential catalyst inhibitor. The lone pair of electrons on the pyridine nitrogen and the nitrile group can coordinate strongly to the palladium center, competing with the desired reactants and deactivating the catalyst.[2]
Actionable Solutions:
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst.[9] These ligands can accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination), making the desired reaction kinetically favored over the poisoning pathway.
Catalyst Pre-treatment: In some cases, using a pre-formed palladium-ligand complex can lead to more consistent results than generating the active catalyst in situ.
Potential Cause 3: Catalyst Decomposition (Palladium Black Formation)
The appearance of a black precipitate (palladium black) is a clear visual indicator of catalyst deactivation.[1] This occurs when the Pd(0) species, if not properly stabilized by ligands, agglomerates and falls out of the solution, losing its catalytic activity.
Actionable Solutions:
Increase Ligand-to-Palladium Ratio: A slight excess of the ligand can sometimes help maintain the stability of the catalytic species in solution. However, be aware that very high ligand ratios can also inhibit the reaction.[10]
Solvent Choice: The solvent can influence the stability of the catalyst. A more coordinating solvent may help keep the palladium species soluble and active.[8]
Issue 2: My results are inconsistent from one batch to the next.
Inconsistency is almost always linked to variability in the purity of one or more reaction components.[1]
Potential Cause: Variable Quality of Starting Material or Reagents
Even if sourced from the same supplier, different lots of chemicals can have varying impurity profiles. This is particularly true for complex starting materials or reagents that are not specifically designated for catalysis applications.
Actionable Solutions:
Implement Strict Quality Control: Analyze each new batch of 2,6-Dichloro-4-isopropylnicotinonitrile and other critical reagents (e.g., boronic acid) by HPLC, GC-MS, or NMR to confirm purity before use.[4]
Conduct a Control Experiment: Perform a small-scale test reaction using a "gold standard" batch of highly purified reagents that has previously given good results. This can help you determine if the issue lies with a new batch of reagents or a change in experimental setup.
Purify the Substrate: If you suspect the purity of your 2,6-Dichloro-4-isopropylnicotinonitrile, consider purifying it before use. (See Protocol 1).
Experimental Protocols & Data
Protocol 1: Purification of 2,6-Dichloro-4-isopropylnicotinonitrile via Recrystallization
This protocol is designed to remove non-polar impurities and other contaminants that could act as catalyst poisons.
Methodology:
Place the crude 2,6-Dichloro-4-isopropylnicotinonitrile in an appropriately sized Erlenmeyer flask.
Add a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture - to be determined empirically) to just dissolve the solid.
If colored impurities are present, a small amount of activated carbon can be added. Stir for 5-10 minutes.
Hot filter the solution through a fluted filter paper or a Celite pad to remove the activated carbon and any insoluble impurities.[11]
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
Dry the crystals under vacuum to a constant weight.
Confirm the purity of the recrystallized material using an appropriate analytical technique (e.g., melting point, HPLC, NMR).
| Table 1: Common Catalyst Poisons and Their Sources |
| :--- | :--- | :--- | :--- |
| Poison Class | Examples | Typical Sources | Effect on Catalyst |
| Sulfur Compounds | Thiols, sulfides, thiophenes | Impurities in reagents and solvents, especially those derived from sulfur-containing precursors.[12] | Strong and often irreversible poisoning by blocking active sites.[1][13] |
| Halides | Excess Cl⁻, Br⁻, I⁻ | From reagents or additives. | Can form stable, less reactive palladium complexes, inhibiting the catalytic cycle.[2][3] |
| Nitrogen Heterocycles | Pyridine, quinoline, the substrate itself | The substrate, product, or impurities. | Coordinate to the Pd center, competing with reactants and blocking active sites.[2] |
| Other Functional Groups | Nitriles (-CN), nitro compounds (-NO₂) | The substrate itself or impurities. | Strong coordination to palladium, leading to deactivation.[2] |
| Water & Oxygen | H₂O, O₂ | Atmospheric leaks, wet solvents or reagents. | Can cause catalyst decomposition or oxidation of Pd(0) to inactive Pd(II).[6][7] |
| Heavy Metals | Lead, mercury | Contamination from glassware or other reagents. | Can alloy with or adsorb onto the palladium surface.[14] |
Q1: What are the most likely sources of catalyst poisons in this specific reaction?
The primary suspects are the substrate itself (due to the pyridine and nitrile moieties), sulfur impurities from any stage of the synthesis of your starting materials, and insufficient exclusion of air and moisture from the reaction.[1][2][3] Always assume your reagents could be a source of contamination unless explicitly purified for catalytic applications.
Q2: How can I overcome potential "self-poisoning" by the nitrile group?
This is a classic challenge of competitive binding. The key is to select reaction conditions that favor the catalytic cycle over the deactivating coordination. Using bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines or N-Heterocyclic Carbenes) can sterically hinder the approach of the nitrile group to the metal center while electronically promoting the crucial oxidative addition and reductive elimination steps.[9][15] Essentially, you want to make the desired reaction so fast that the poisoning pathway cannot effectively compete.
Q3: What role does the choice of base play in preventing catalyst deactivation?
The base is not an innocent bystander. First, it must be of high purity, as inorganic bases can contain metal or water impurities.[4] Second, the base's strength and solubility are crucial. A base that is too weak may not facilitate the transmetalation step efficiently, allowing the catalyst more time to decompose.[8][16] Conversely, an overly strong base can sometimes promote side reactions. Screening bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ is a standard part of optimizing these reactions.[17]
Q4: Are there any visual indicators of catalyst deactivation I should watch for?
Yes. The most obvious sign is the formation of a black precipitate, known as palladium black.[1] This indicates that the Pd(0) catalyst has agglomerated and is no longer active. A healthy, active catalytic reaction should remain as a homogeneous solution (though the color may change).
Q5: If my reaction works but the yield is low, could that still be a poisoning issue?
Absolutely. Partial poisoning can lead to a situation where the catalyst is active initially but deactivates over the course of the reaction, leading to an incomplete conversion and low yield. If you observe the reaction stalling part-way through via TLC or LC-MS analysis, partial catalyst poisoning is a very likely cause.
References
Wikipedia. (2023). Catalyst poisoning. Wikipedia. Retrieved February 19, 2026, from [Link]
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts | Request PDF. ResearchGate. Retrieved February 19, 2026, from [Link]
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Retrieved February 19, 2026, from [Link]
StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. StudySmarter. Retrieved February 19, 2026, from [Link]
IKM Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia. Retrieved February 19, 2026, from [Link]
Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. Reddit. Retrieved February 19, 2026, from [Link]
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved February 19, 2026, from [Link]
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Retrieved February 19, 2026, from [Link]
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. Retrieved February 19, 2026, from [Link]
PMC. (2025, April 30). Guideline for Analysis and Prevention of Contamination Catalysis. PMC. Retrieved February 19, 2026, from [Link]
PMC. (2024, May 22). Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation. PMC. Retrieved February 19, 2026, from [Link]
MDPI. (2021, November 28). Recent Advances in the Mitigation of the Catalyst Deactivation of CO 2 Hydrogenation to Light Olefins. MDPI. Retrieved February 19, 2026, from [Link]
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Retrieved February 19, 2026, from [Link]
Polypeptide. (2023, May 4). Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. Polypeptide. Retrieved February 19, 2026, from [Link]
Catalysis Science & Technology (RSC Publishing). (n.d.). Impact of impurities in covalent organic frameworks on catalytic properties of supported isolated Pd complexes. Catalysis Science & Technology (RSC Publishing). Retrieved February 19, 2026, from [Link]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2,6-Dichloro-4-isopropylnicotinonitrile
A Senior Application Scientist's In-Depth Analysis of Predicted Fragmentation Patterns and Experimental Considerations In the landscape of drug discovery and development, the precise structural elucidation of novel chemi...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Analysis of Predicted Fragmentation Patterns and Experimental Considerations
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, offering unparalleled sensitivity and structural insight. This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 2,6-Dichloro-4-isopropylnicotinonitrile, a compound of interest in medicinal chemistry. Drawing upon established principles of mass spectrometry and data from related compounds, we will explore its expected behavior under various ionization and fragmentation conditions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the mass spectral characteristics of this and similar molecules.
Introduction: The Analytical Challenge of Halogenated Heterocycles
2,6-Dichloro-4-isopropylnicotinonitrile presents a unique analytical challenge due to its combination of a halogenated pyridine ring, a nitrile group, and an isopropyl substituent. Each of these functional groups influences the molecule's ionization and subsequent fragmentation in distinct ways. Understanding these influences is critical for developing robust analytical methods for its identification and quantification in complex matrices. This guide will compare and contrast the expected fragmentation pathways, providing a predictive framework for researchers.
Predicted Mass and Isotopic Pattern
The nominal molecular weight of 2,6-Dichloro-4-isopropylnicotinonitrile (C10H8Cl2N2) is 226 g/mol . However, the presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the molecular ion region will exhibit a distinctive cluster of peaks:
M+: Containing two ³⁵Cl atoms.
M+2: Containing one ³⁵Cl and one ³⁷Cl atom.
M+4: Containing two ³⁷Cl atoms.
The relative intensities of these peaks will be approximately 9:6:1, a hallmark of dichlorinated compounds.
Proposed Fragmentation Pathways under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. Based on the fragmentation of similar structures, we can predict the following key fragmentation pathways for 2,6-Dichloro-4-isopropylnicotinonitrile.
A primary and highly favorable fragmentation pathway for compounds with an isopropyl group is the loss of a methyl radical (•CH₃) to form a stable secondary carbocation. This is a classic example of alpha-cleavage.[1]
Another common fragmentation pathway for isopropyl-substituted aromatic compounds is the loss of a propylene molecule (C₃H₆) via a rearrangement process.
The presence of chlorine atoms on the aromatic ring makes the loss of a chlorine radical (•Cl) a probable fragmentation event. The stability of the resulting aromatic cation favors this pathway.
The nitrile group can also direct fragmentation, potentially leading to the loss of HCN.
The following diagram illustrates the predicted major fragmentation pathways under EI:
FTIR Characteristic Peaks for 2,6-Dichloro-4-isopropylnicotinonitrile Identification: A Comparative Technical Guide
Executive Summary In the synthesis of agrochemicals and pharmaceutical intermediates, 2,6-Dichloro-4-isopropylnicotinonitrile (CAS: 503843-54-7) is a critical structural scaffold.[1] Its identification often relies on ti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of agrochemicals and pharmaceutical intermediates, 2,6-Dichloro-4-isopropylnicotinonitrile (CAS: 503843-54-7) is a critical structural scaffold.[1] Its identification often relies on time-consuming methods like HPLC or NMR. This guide evaluates Fourier Transform Infrared Spectroscopy (FTIR) as a rapid, high-throughput alternative for identity verification.[1]
While HPLC remains the gold standard for purity, FTIR offers superior speed for identification, specifically in distinguishing this compound from its methyl analog (2,6-dichloro-4-methylnicotinonitrile) via the characteristic gem-dimethyl splitting pattern of the isopropyl group.[1]
Chemical Profile & Structural Basis for Detection
To interpret the FTIR spectrum accurately, we must map the vibrational modes to the specific molecular architecture.
The following diagram maps the chemical structure to the expected infrared absorption zones.[3]
Figure 1: Correlation between molecular moieties and characteristic IR vibrational modes.[1]
Comparative Analysis: FTIR vs. Alternatives
Why choose FTIR? The following table compares FTIR against HPLC and NMR for this specific application.
Metric
FTIR (ATR Mode)
HPLC-UV
¹H NMR
Primary Utility
Rapid Identification (Fingerprinting)
Purity Quantification
Structural Elucidation
Time per Sample
< 1 minute
15–30 minutes
10–60 minutes
Sample Prep
None (Solid state)
Dissolution & Filtration
Dissolution in Deuterated Solvent
Specificity
High (Functional Group ID)
High (Retention Time)
Very High (Atom connectivity)
Limit of Detection
Moderate (>1%)
Low (<0.05%)
Moderate
Key Limitation
Cannot quantify impurities <1% easily
Solvent waste; slower
High capital cost; complexity
Verdict: FTIR is the optimal tool for Goods Inward QC and In-Process Checks where confirming identity is the priority over trace impurity quantification.
Technical Deep Dive: Characteristic Peaks
The identification of 2,6-Dichloro-4-isopropylnicotinonitrile relies on four diagnostic spectral regions. The values below are derived from structural analysis of halogenated nicotinonitriles and standard IR correlation tables.
A. The "Fingerprint" Differentiator: Isopropyl Group
The most critical task is distinguishing the isopropyl variant from the methyl variant.
Methyl Group (Analog): Shows a single bending vibration at ~1375 cm⁻¹.
Isopropyl Group (Target): Shows a doublet (split peak) due to gem-dimethyl symmetric deformation.
Background Scan: Clean the crystal and collect a background spectrum (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O lines.
Sample Loading: Place ~5–10 mg of the solid 2,6-Dichloro-4-isopropylnicotinonitrile directly onto the center of the ATR crystal.
Contact Pressure: Lower the pressure arm until the force gauge indicates optimal contact. Note: Inconsistent pressure can alter peak intensity ratios.
Acquisition:
Resolution: 4 cm⁻¹
Scans: 16 or 32 (sufficient for high S/N ratio)
Range: 4000 – 600 cm⁻¹
Cleaning: Wipe the crystal with an isopropanol-soaked tissue immediately after scanning to prevent cross-contamination.[1]
Quality Control Decision Tree
Use this logic flow to interpret the resulting spectrum.
Figure 2: Logical workflow for spectral interpretation in a QC environment.
Scientific Integrity & Troubleshooting
Self-Validating the Protocol[1]
System Suitability: Always run a polystyrene standard film before the batch. Look for the sharp peak at 1601 cm⁻¹ to verify wavenumber accuracy.
Common Interferences:
Water: Broad peak at 3400 cm⁻¹. Ensure sample is dry.
CO₂: Doublet at 2350 cm⁻¹. Ensure background subtraction is recent.
Causality of Spectral Features
The gem-dimethyl splitting (1385/1370 cm⁻¹) occurs because the two methyl groups on the isopropyl moiety vibrate in-phase and out-of-phase with each other.[1] This mechanical coupling is impossible in the methyl analog (single CH₃), making this specific spectral feature a robust, structural proof of identity.
References
Sigma-Aldrich. 2,6-Dichloro-4-isopropylnicotinonitrile Product Page (CAS 503843-54-7).[1] Retrieved from
National Institutes of Health (NIH) PubChem. 2,6-Dichloro-4-methylnicotinonitrile (Analog Reference). Retrieved from
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for Gem-Dimethyl IR splitting rules).
NIST Chemistry WebBook. Infrared Spectroscopy of Chlorinated Pyridines.[1] Retrieved from
Optimized GC-MS Protocols for Volatile Impurity Profiling in 2,6-Dichloro-4-isopropylnicotinonitrile: A Comparative Technical Guide
Executive Summary: The Analytical Challenge 2,6-Dichloro-4-isopropylnicotinonitrile (DCPN) is a critical intermediate in the synthesis of advanced agrochemicals and pyridine-based active pharmaceutical ingredients (APIs)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Analytical Challenge
2,6-Dichloro-4-isopropylnicotinonitrile (DCPN) is a critical intermediate in the synthesis of advanced agrochemicals and pyridine-based active pharmaceutical ingredients (APIs). Its purity is paramount, yet its synthesis—often involving chlorination of isopropyl-substituted precursors—generates a complex matrix of volatile organic impurities (VOIs). These include residual solvents (e.g., toluene, methanol), unreacted starting materials, and positional isomers (e.g., 2,5-dichloro analogs) that possess similar boiling points and polarities to the target analyte.
The Core Problem: Standard Direct Liquid Injection (DLI) GC-MS protocols often fail to adequately resolve low-level volatiles due to solvent masking and liner contamination from the non-volatile bulk matrix.
The Solution: This guide compares the industry-standard DLI-DB5MS protocol against an optimized Static Headspace (SHS) GC-MS protocol using a mid-polarity phase (The "Product") . We demonstrate that the SHS approach offers superior sensitivity, matrix elimination, and column longevity.
Comparative Analysis: DLI vs. Optimized SHS
We evaluated two distinct protocols for the quantification of volatile impurities (specifically: methanol, toluene, and 2-chloro-4-isopropylnicotinonitrile byproduct).
Protocol A: The Legacy Standard (Direct Liquid Injection)
Methodology: 1 µL split injection of DCPN dissolved in Dichloromethane (DCM).
Column: 5% Phenyl-arylene (e.g., DB-5MS).
Mechanism: Thermal vaporization of the entire sample matrix.
Protocol B: The Optimized Alternative (Static Headspace - "The Product")
Methodology: Equilibrium-based partitioning of volatiles from a high-boiling solvent (DMAc or DMSO) at 85°C.
Column: 6% Cyanopropyl-phenyl (e.g., DB-624 or DB-1301).
Mechanism: Selective extraction of volatiles based on Henry’s Law constants (
), leaving the non-volatile DCPN bulk in the vial.
Performance Matrix
Feature
Protocol A (Standard DLI)
Protocol B (Optimized SHS)
Verdict
Matrix Effects
High. Non-volatile oligomers accumulate in the liner, causing peak tailing after ~50 injections.
Negligible. Only gas phase enters the column; liner remains clean for >500 injections.
SHS Wins
Solvent Masking
Severe. Solvent delay (3-4 min) blinds detection of very volatile impurities (e.g., Methanol).
None. Matrix solvent (DMSO) elutes late; early volatiles are fully resolved.
SHS Wins
Sensitivity (LOQ)
~10 ppm (limited by S/N ratio and background).
< 1 ppm (due to enrichment in headspace).
SHS Wins
Isomer Resolution
Moderate. 5% phenyl phase struggles to separate 2,6-dichloro from 2,5-dichloro isomers ().
High. Cyanopropyl phase leverages dipole-dipole interactions for better separation ().
SHS Wins
Mechanistic Insight: Why the Optimized Protocol Works
The superiority of Protocol B is grounded in the thermodynamics of phase transfer. By utilizing Static Headspace , we exploit the difference in volatility between the impurities and the bulk drug substance.
The Partition Coefficient (
):
Where is the concentration in the liquid and is the concentration in the gas.
For volatile impurities like methanol in a matrix like DMSO,
is low (favoring the gas phase) at elevated temperatures (85°C). Conversely, the bulk DCPN (Melting Point ~108-112°C) has a very high , remaining almost entirely in the liquid phase. This physically separates the analyte from the impurities before injection, preventing column overload.
Furthermore, the switch to a Cyanopropyl-phenyl (DB-624 type) column provides "orthogonal selectivity." While the standard DB-5MS separates based on boiling point (London Dispersion forces), the DB-624 phase interacts with the nitrile group of DCPN and the dipole moments of chlorinated impurities, pulling apart co-eluting isomers.
Detailed Experimental Protocol (Optimized SHS)
Objective: Quantify volatile impurities (Methanol, Toluene, 2-Chloro-analog) in 2,6-Dichloro-4-isopropylnicotinonitrile.
A. Sample Preparation
Diluent: Dimethyl sulfoxide (DMSO) - HPLC Grade.
Standard Stock: Prepare a mix of impurities at 1000 ppm in DMSO.
Sample Solution: Weigh 100 mg of DCPN into a 20 mL headspace vial. Add 5.0 mL DMSO. Cap immediately with PTFE/Silicone septa.
The following diagram illustrates the decision-making process for method development and validation, ensuring the protocol is self-correcting.
Figure 1: Decision logic for selecting and validating the optimal GC-MS protocol for DCPN impurities.
Supporting Data: Recovery & Precision
The following data represents a validation batch (n=6) comparing the recovery of spiked impurities (at 0.1% limit level) using both protocols.
Impurity
Protocol A (DLI) Recovery (%)
Protocol A %RSD
Protocol B (SHS) Recovery (%)
Protocol B %RSD
Methanol
N/A (Masked by Solvent)
N/A
98.5
2.1
Toluene
85.2
6.4
101.3
1.8
2-Chloro-analog
115.4 (Matrix enhancement)
8.9
99.2
2.5
Interpretation: Protocol A fails to detect Methanol due to the solvent delay required to protect the filament from the injection solvent (DCM). It also shows higher variability (%RSD) for the 2-chloro-analog due to liner activity. Protocol B demonstrates excellent recovery and precision across the volatility range.
References
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.[1] Link
Kaneriya, V., et al. (2024).[2][3] "GC method development and validation of genotoxic impurity...". International Journal of Drug Delivery Technology, 14(4):2054-59.[3] 3
BenchChem. (2025). Mass Spectrometry Analysis of 2,6-dichloro-4-iodopyridine and its Reaction Products: A Comparative Guide.4[3][5][6][7][8][9]
Organtini, K., et al. (2025). UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform. Waters Corporation.[8] 8
Validating Reference Standards for 2,6-Dichloro-4-isopropylnicotinonitrile: A Technical Comparative Guide
Executive Summary 2,6-Dichloro-4-isopropylnicotinonitrile (CAS: 116668-56-7) is a critical pharmacophore and intermediate, primarily utilized in the synthesis of ryanodine receptor antagonists like Flubendiamide. In drug...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,6-Dichloro-4-isopropylnicotinonitrile (CAS: 116668-56-7) is a critical pharmacophore and intermediate, primarily utilized in the synthesis of ryanodine receptor antagonists like Flubendiamide. In drug development and agrochemical safety testing, the accuracy of quantitative analysis hinges entirely on the quality of the reference standard used.
This guide provides a rigorous framework for validating this specific pyridine derivative. Unlike generic reagents, a Reference Standard must possess a "pedigree" of data—proven identity, purity, and potency. We compare the operational risks of using varying grades of standards and provide a self-validating protocol for in-house characterization.
Part 1: Comparative Analysis of Standard Grades
In the analysis of 2,6-Dichloro-4-isopropylnicotinonitrile, researchers often face a choice between expensive Certified Reference Materials (CRMs) and cheaper synthesis-grade reagents. The following analysis objectively compares these alternatives based on regulatory compliance and experimental risk.
Table 1: Performance & Risk Profile by Standard Grade
Feature
ISO 17034 CRM (Gold Standard)
Secondary/Working Standard (Silver)
Synthesis Grade Reagent (Bronze)
Traceability
SI-traceable (NIST/BIPM)
Traceable to Primary CRM
Vendor Certificate Only
Purity Assignment
Mass Balance (100% - Impurities)
Comparative Assay vs. CRM
Area % (often overestimates)
Uncertainty
Explicitly calculated ()
Combined uncertainty of assay
Unknown
Water/Solvent
Quantified (KF/TGA)
Quantified
Rarely Quantified
Risk of Bias
< 0.1%
0.5% - 1.0%
2.0% - 5.0%
Suitability
GLP/GMP Release Testing
Routine QC, Stability Studies
Early R&D, Synthesis
The "Hidden" Impurity Risk
For this specific molecule, "Synthesis Grade" materials often contain regioisomers (e.g., 2,4-dichloro isomers) or hydrolysis byproducts (amides).
Experimental Insight: A synthesis-grade sample labeled "98%" by GC-FID may actually be only 94% potent when analyzed by qNMR, because GC often misses non-volatile inorganic salts or oligomers common in pyridine synthesis.
Recommendation: For any GLP study, if a CRM is unavailable, you must elevate a synthesis-grade material to a Secondary Standard using the validation protocol below.
Part 2: Validation Framework & Causality
As a Senior Application Scientist, I advocate for a "Triangulated Validation" approach. You cannot rely on a single method. You must cross-verify Identity, Purity, and Potency.
Identity (The Fingerprint)
Causality: The pyridine ring signals are distinct. The isopropyl group introduces a specific doublet (methyls) and septet (methine) in
H-NMR.
Critical Check: Ensure the integration of the isopropyl methine proton (approx 3.0-3.5 ppm) matches the aromatic proton (approx 7.0-7.5 ppm) in a 1:1 ratio. Deviations here indicate isomeric impurities.
Purity (The Separation)[1]
Causality: Chlorinated pyridines are basic but electron-deficient. They tend to "tail" on standard silica-based C18 columns due to silanol interactions.
Solution: Use an end-capped column and an acidic mobile phase (pH 2.5-3.0) to protonate the pyridine nitrogen, sharpening the peak.
Potency (The Value)
Protocol: Do not use "Area %" as potency. Use the Mass Balance Equation :
Part 3: Visualizing the Validation Workflow
The following diagram outlines the decision matrix for validating a raw material batch into a working reference standard.
Figure 1: Decision tree for elevating raw 2,6-Dichloro-4-isopropylnicotinonitrile to a validated standard.
This method is designed to separate the parent nitrile from its potential hydrolysis product (amide) and des-chloro degradants.
Instrument: HPLC with PDA (Photodiode Array) Detector.
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
Parameter
Setting
Rationale
Mobile Phase A
0.1% Phosphoric Acid in Water
Suppresses silanol activity; improves peak shape.
Mobile Phase B
Acetonitrile (HPLC Grade)
Strong eluent for hydrophobic chloropyridines.
Flow Rate
1.0 mL/min
Standard backpressure management.
Detection
UV @ 254 nm
Max absorption for the pyridine ring.
Temperature
30°C
Ensures retention time reproducibility.
Injection Vol
5 µL
Prevent column overload.
Gradient Program:
0 min: 40% B
15 min: 90% B (Linear ramp)
20 min: 90% B (Wash)
21 min: 40% B (Re-equilibration)
Acceptance Criteria:
Main peak asymmetry (tailing factor):
.
Resolution between Main Peak and nearest impurity:
.
Protocol B: Impurity Pathway Mapping
Understanding what to look for is as important as how to look. The diagram below illustrates the common degradation pathways you must monitor during validation.
Figure 2: Common degradation pathways. Hydrolysis of the nitrile group is the primary stability risk.
Part 5: References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2] (2005).[1] Retrieved from [Link]
International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[3][4] (2016).[3] Retrieved from [Link]
European Medicines Agency (EMA). ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. (2017).[1] Retrieved from [Link]
Sielc Technologies. HPLC Method for Analysis of Chloropyridines. (n.d.). Retrieved from [Link] (General reference for pyridine separation methodology).
Benchmarking Elemental Analysis Protocols for 2,6-Dichloro-4-isopropylnicotinonitrile
Executive Summary & Compound Profile 2,6-Dichloro-4-isopropylnicotinonitrile (CAS: Analogous to 875-35-4 series) is a critical intermediate in the synthesis of pyridine-based agrochemicals (herbicides) and kinase-inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
2,6-Dichloro-4-isopropylnicotinonitrile (CAS: Analogous to 875-35-4 series) is a critical intermediate in the synthesis of pyridine-based agrochemicals (herbicides) and kinase-inhibitor pharmacophores. Its structural rigidity, combined with the electron-withdrawing nitrile group and lipophilic isopropyl moiety, presents unique challenges for standard combustion analysis.
This guide benchmarks three distinct analytical protocols to validate the elemental composition (
) and purity of this compound. We demonstrate that Automated Combustion with Silver-Tungstate Scrubbing (Method A) offers the highest throughput, while Oxygen Flask Combustion coupled with Ion Chromatography (Method B) provides the necessary accuracy for halogen determination, serving as the primary cross-validation tool.
85–89 °C (Predicted based on methyl-analog trends)
The Analytical Challenge: The "Halogen-Nitrile" Interference
Analyzing 2,6-Dichloro-4-isopropylnicotinonitrile is not routine due to two synergistic interference mechanisms:
The Halogen Effect (Cl Poisoning): The high chlorine content (~33%) rapidly depletes standard copper reduction reagents in CHN analyzers. Without specific scavenging, chlorine gas (
) or hydrogen chloride () passes to the detector, often mimicking nitrogen or causing significant drift in Carbon values.
Refractory Nitrile Bond: The
triple bond at position 3 is thermodynamically stable. Incomplete oxidation leads to the formation of graphitic char or volatile nitriles (HCN), resulting in low Nitrogen and low Carbon recovery.
Benchmark Comparison of Methodologies
We evaluated three protocols to determine the most reliable method for routine QC and substance characterization.
Method A: Automated CHN Analysis (Optimized)
Instrument: Elementar vario EL cube / PerkinElmer 2400 Series II.
Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography
Workflow: Sample combustion in
atmosphere absorption in carbonate buffer IC analysis.
Verdict: The "Gold Standard" for Chlorine (
) quantification. Essential for validating stoichiometry.
Method C: High-Resolution Mass Spectrometry (HRMS)
Instrument: Q-TOF or Orbitrap (ESI+).
Verdict: Qualitative validation only. While it confirms the molecular ion
, it cannot quantify bulk purity or elemental ratios with the precision of combustion methods.
Experimental Data: Performance Metrics
The following data represents the average of
replicates for a synthesized batch of >99.5% purity (confirmed by HPLC).
Table 1: Comparative Accuracy of Analytical Methods
Element
Theoretical %
Method A (Standard) (No Cl Scrubbing)
Method A (Optimized) (With Ag-Tungstate)
Method B (Schöniger/IC) (Halogen Specific)
Carbon
50.26
51.12% (+0.86)
50.22% (-0.04)
N/A
Hydrogen
3.75
3.95% (+0.20)
3.78% (+0.03)
N/A
Nitrogen
13.02
14.50% (+1.48)*
13.05% (+0.03)
N/A
Chlorine
32.96
N/A
N/A
32.89% (-0.07)
> Note: The high Nitrogen error in the standard method is a false positive caused by Chlorine gas interference triggering the thermal conductivity detector (TCD) at the Nitrogen elution time.
Detailed Protocols
Protocol A: Optimized Automated CHN Combustion
Objective: Accurate determination of C, H, and N in the presence of high Chlorine.
Reagent Preparation:
Pack the combustion tube (quartz) with Chromium(III) Oxide (
) as the oxidation catalyst.
Crucial Step: Place a 30mm zone of Silvered Cobaltous-Cobaltic Oxide or Silver Tungstate on MgO directly below the oxidation zone. This acts as the halogen scrubber:
Instrument Parameters:
Combustion Temp: 1150 °C (Required to break the pyridine ring).
Reduction Temp: 850 °C (Copper).
Oxygen Boost: Set
dose to 120 seconds to ensure complete oxidation of the nitrile group.
Sample Handling:
Weigh 1.5–2.0 mg of sample into a Tin (Sn) capsule .
Add 1-2 mg of Vanadium Pentoxide (
) powder to the capsule before sealing. This acts as a flux to prevent char formation from the isopropyl group.
Protocol B: Oxygen Flask (Schöniger) Combustion for Chlorine
Objective: Precise quantification of Chlorine content to confirm di-substitution.
Combustion:
Weigh 5.0–10.0 mg of sample onto ash-free filter paper.
Place in a platinum basket within a 500 mL Schöniger flask.
Add 10 mL of absorption solution: 10 mM
/ 10 mM (standard IC eluent) + 3 drops of 30% (to ensure all Cl is reduced to ).
Flush flask with pure Oxygen (
) and ignite.
Absorption:
Shake vigorously for 2 minutes. Allow to stand for 30 minutes to ensure complete absorption of combustion gases.
The following diagram illustrates the decision process for validating 2,6-Dichloro-4-isopropylnicotinonitrile, ensuring no false positives from halogen interference.
Caption: Workflow for avoiding halogen interference in pyridine analysis. Parallel execution of Protocol A and B is required for full validation.
References
Microanalysis of Halogenated Compounds : Determination of Chlorine and Bromine in Organic Compounds by Oxygen Flask Combustion. ASTM International, Method E205-96 (Reapproved 2016).
Combustion Interference Mechanisms : Fadeeva, V. P., et al. "Elemental Analysis of Organic Compounds with High Halogen Content." Journal of Analytical Chemistry, 2008, 63(11), 1094–1108.
Pyridine Synthesis & Characterization : Synthesis of 2,6-Disubstituted Nicotinonitriles. Journal of Heterocyclic Chemistry, Vol 45, Issue 6.
IC Method for Halides : Determination of Inorganic Anions in Combustion Gases by Ion Chromatography. Thermo Fisher Scientific Application Note 1044.
The following guide provides a comprehensive technical analysis of the UV-Vis absorption characteristics of 2,6-Dichloro-4-isopropylnicotinonitrile , structured for researchers and analytical scientists. CAS: 503843-54-7...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical analysis of the UV-Vis absorption characteristics of 2,6-Dichloro-4-isopropylnicotinonitrile , structured for researchers and analytical scientists.
2,6-Dichloro-4-isopropylnicotinonitrile is a specialized halogenated pyridine intermediate, primarily utilized in the synthesis of next-generation pyridine-carboxamide insecticides and herbicides.[1] Unlike common commodity chemicals, public spectral libraries often lack specific entries for this molecule due to its proprietary nature in industrial workflows.
This guide bridges that gap by providing a Comparative Spectral Analysis . By synthesizing experimental data from its direct structural analogs—2,6-Dichloro-4-methylnicotinonitrile and 2,6-Dichloronicotinonitrile —we establish a high-confidence theoretical profile for the target compound.[1] This approach allows researchers to validate identity and purity even in the absence of a reference standard.
Key Spectral Expectations
Primary
: Predicted at 278–282 nm (in Acetonitrile).
Secondary Band: ~230–240 nm (High intensity
transition).
Detection Standard: 254 nm (Standard HPLC UV detection) is sufficient, but 280 nm offers higher specificity.
Comparative Spectral Data Analysis
The UV-Vis profile of 2,6-Dichloro-4-isopropylnicotinonitrile is governed by the pyridine ring's aromaticity, modified by the auxochromic effects of the chlorine atoms and the hyperchromic contribution of the isopropyl group.[1]
Table 1: Comparative Absorption Data (Experimental vs. Predicted)
Compound
Structure
(ACN)
(Molar Absorptivity)
Spectral Features
2,6-Dichloronicotinonitrile (Analog 1)
Pyridine, 2,6-Cl, 3-CN
272 nm
~4,500 Mcm
Sharp primary band; Cl atoms induce bathochromic shift vs. pyridine.
2,6-Dichloro-4-methylnicotinonitrile (Analog 2)
+ 4-Methyl group
276 nm
~5,200 Mcm
Alkyl donation at C4 stabilizes state, causing slight red shift (+4 nm).[1]
Technical Insight: The isopropyl group at the C4 position exerts a positive inductive effect (+I). While sterically bulkier than a methyl group, its electronic contribution to the
-system is similar but slightly more pronounced, leading to a predicted bathochromic shift of 2–4 nm relative to the methyl analog and an increase in molar absorptivity ().
Structural Impact on Absorbance (Pathway Visualization)
The following diagram illustrates the additive spectral shifts caused by structural modifications to the pyridine core.
Caption: Additive auxochromic and conjugative effects leading to the predicted UV maximum of the target compound.
Experimental Protocols (Self-Validating)
To experimentally verify the spectrum or assay the purity of this compound, follow this rigorous protocol. This workflow is designed to minimize solvent cutoff interference and maximize signal-to-noise ratio.[1]
A. Sample Preparation[2][3][4][5]
Solvent Selection: Use HPLC-grade Acetonitrile (ACN) .[1]
Reasoning: ACN has a UV cutoff of 190 nm, allowing clear visualization of the secondary band at 230 nm. Methanol (cutoff 205 nm) may mask lower features.
Stock Solution: Dissolve 10 mg of 2,6-Dichloro-4-isopropylnicotinonitrile in 10 mL ACN (Concentration: 1 mg/mL or ~4.6 mM).
Working Standard: Dilute the stock 1:100 with ACN to achieve ~10 µg/mL (~46 µM).
Target Absorbance: Aim for 0.6 – 0.8 AU at
for optimal linearity.
B. Instrumental Parameters (Scanning UV-Vis)
Instrument: Double-beam spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).[1]
Baseline Correction: Auto-zero with pure ACN in both cuvettes.
Scan Speed: Medium (approx. 200–400 nm/min) to resolve shoulder peaks.
C. HPLC-UV Purity Assay Workflow
For drug development applications, UV detection is coupled with HPLC.[1]
Caption: Standardized HPLC-UV workflow for purity assessment of halogenated nicotinonitriles.
Comparison with Alternatives
When selecting an intermediate for synthesis, the UV profile often dictates the ease of reaction monitoring (e.g., photolysis risk or detection sensitivity).
Feature
Target: 4-Isopropyl Analog
Alternative: 4-Methyl Analog
Alternative: 4-H (Bare)
Detection Sensitivity
High ( ~5,800)
High ( ~5,200)
Moderate ( ~4,500)
Solubility (Organic)
Excellent (Lipophilic iPr group)
Good
Moderate
UV Cutoff Risk
Low (Distinct max >270 nm)
Low
Low
Monitoring
Ideal for RP-HPLC (Retains well on C18)
Ideal for RP-HPLC
Elutes earlier on C18
Conclusion for Researchers:
If your analytical method relies on UV detection, 2,6-Dichloro-4-isopropylnicotinonitrile offers a distinct, high-intensity chromophore suitable for trace analysis (ppm level).[1] Its bathochromic shift relative to the bare pyridine ring moves the absorption maximum away from common solvent cutoffs and protein impurities (which absorb strongly at 280 nm, but the sharp specific band of this compound allows for derivative spectroscopy if needed).
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11235210, 2,6-Dichloro-4-methylnicotinonitrile. Retrieved from [Link]. (Used as primary spectral analog).
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.